Nitazoxanide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQNVDNTFHQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033757 | |
| Record name | Nitazoxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nitazoxanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.55e-03 g/L | |
| Record name | Nitazoxanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitazoxanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55981-09-4 | |
| Record name | Nitazoxanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55981-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitazoxanide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055981094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitazoxanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NITAZOXANIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitazoxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITAZOXANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOA12P041N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitazoxanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 °C | |
| Record name | Nitazoxanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitazoxanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action of Nitazoxanide
Antiparasitic Mechanisms
Nitazoxanide's antiparasitic activity is multifaceted, primarily targeting the energy metabolism and cellular integrity of anaerobic protozoa and helminths. After oral administration, this compound is rapidly hydrolyzed to its active metabolite, tizoxanide (B1683187), which is responsible for the therapeutic effects. patsnap.com
The principal mechanism of action of this compound against anaerobic parasites is the inhibition of the pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) enzyme. patsnap.comnbinno.com This enzyme is a key component in the anaerobic energy metabolism of various protozoa, including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, as well as some anaerobic bacteria. patsnap.comnih.govasm.org PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a crucial step for ATP production in these organisms. nih.gov
This compound, through its active metabolite tizoxanide, acts as a noncompetitive inhibitor of PFOR. nih.govasm.org By disrupting the PFOR-dependent electron transfer reaction, this compound effectively halts the parasite's central metabolic pathway, leading to energy depletion and ultimately, cell death. patsnap.comnbinno.comyoutube.com Research has shown that this compound is a specific inhibitor of the PFOR class of enzymes found in these anaerobic parasites. nih.gov
Table 1: Organisms with PFOR Enzyme Susceptible to this compound Inhibition
| Organism Type | Species |
|---|---|
| Protozoa | Trichomonas vaginalis nih.govasm.org |
| Entamoeba histolytica patsnap.comnih.govasm.org | |
| Giardia intestinalis (G. lamblia) patsnap.comnih.govasm.org | |
| Bacteria | Clostridium difficile nih.govasm.org |
| Clostridium perfringens nih.govasm.org | |
| Helicobacter pylori nih.govasm.org |
Beyond its effects on energy metabolism, this compound has been observed to induce physical damage to the cellular structures of protozoa. drugbank.com Studies on Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis have demonstrated that this compound can cause cell swelling, distortion of cell shape, and damage to the plasma membrane. nih.gov These ultrastructural changes include the formation of extensive empty areas within the cytoplasm. nih.gov
This compound's antiparasitic activity is further enhanced by its ability to inhibit other crucial enzymes within protozoa. drugbank.com
Quinone Oxidoreductase NQO1: this compound has been shown to inhibit quinone oxidoreductase NQO1. drugbank.comnih.gov This enzyme is involved in various cellular processes, and its inhibition can contribute to the disruption of normal cellular function.
Nitroreductase-1 (NR1): In Giardia lamblia, this compound has been found to interact with and inhibit Nitroreductase-1 (GlNR1). asm.orgnih.gov Interestingly, overexpression of GlNR1 in G. lamblia leads to increased susceptibility to this compound, suggesting that the enzyme may be involved in activating the drug to a more cytotoxic form. oup.com
Protein Disulfide Isomerase (PDI): There is evidence to suggest that this compound may act as a steric inhibitor of protein disulfide isomerase (PDI). nih.gov PDI is essential for the proper folding of proteins in the endoplasmic reticulum. By inhibiting PDI, this compound can disrupt protein synthesis and lead to cellular stress and death.
Antiviral Mechanisms
This compound also possesses a broad spectrum of antiviral activity against both RNA and DNA viruses. nih.gov Its antiviral mechanisms are distinct from its antiparasitic actions and primarily involve the modulation of host cell processes and interference with viral protein maturation.
A key antiviral mechanism of this compound, particularly against influenza viruses, is the blockade of the maturation of viral hemagglutinin (HA) at a post-translational stage. nih.govnih.gov Hemagglutinin is a glycoprotein (B1211001) found on the surface of influenza viruses that is crucial for viral entry into host cells.
This compound and its active metabolite, tizoxanide, selectively inhibit the maturation of HA before it becomes resistant to endoglycosidase H digestion. researchgate.net This action impairs the intracellular trafficking of hemagglutinin and its insertion into the host cell's plasma membrane, which is a critical step for the correct assembly and release of new viral particles. researchgate.net This mechanism of action is distinct from that of other anti-influenza drugs like oseltamivir (B103847) and amantadine, which target neuraminidase and the M2 protein, respectively. nih.gov Studies have shown that thiazolides, the class of drugs to which this compound belongs, act between the endoplasmic reticulum and the Golgi apparatus to prevent HA maturation. nih.govtandfonline.com This effect has also been observed with the spike glycoprotein of coronaviruses. nih.govbiorxiv.org
This compound has been shown to interfere with the glycosylation of viral proteins, a critical process for their proper folding, function, and transport. patsnap.com Glycosylation is a post-translational modification that is essential for the maturation of many viral envelope proteins. By inhibiting this process, this compound can lead to the production of non-functional viral proteins and inhibit the assembly of new virions. patsnap.com This mechanism has been proposed for its activity against rotaviruses and hepatitis B and C viruses. patsnap.com For paramyxoviruses, this compound has been found to target the folding of the Fusion (F) protein by inhibiting the host's glycoprotein-specific thiol oxidoreductase ERp57. nih.govnih.gov
Table 2: Summary of this compound's Antiviral Mechanisms
| Mechanism | Viral Target/Process | Consequence |
|---|---|---|
| Post-Translational Blockade | Viral Hemagglutinin (Influenza) nih.govnih.gov | Impaired maturation, trafficking, and insertion into the host plasma membrane researchgate.net |
| Spike Glycoprotein (Coronavirus) nih.govbiorxiv.org | Inhibition of terminal glycosylation and maturation nih.govbiorxiv.org | |
| Inhibition of Protein Glycosylation | Viral Proteins (General) patsnap.com | Improper folding and function of viral proteins, leading to impaired viral replication and assembly patsnap.com |
Modulation of Host Cell Signaling Pathways
This compound has been shown to significantly influence host cell signaling pathways, which is a key aspect of its antiviral activity. By interacting with the host's cellular machinery, it can enhance the innate immune response and create an environment that is less favorable for viral replication.
Activation of the Interferon Pathway and Upregulation of Interferon-Stimulated Genes (ISGs)
A critical component of this compound's antiviral strategy is its ability to activate the interferon (IFN) pathway. patsnap.comunimi.it This activation leads to an increased production of interferon-stimulated genes (ISGs), which are pivotal in establishing an antiviral state within the host. patsnap.comasm.org In peripheral blood mononuclear cells stimulated by the influenza virus, this compound has been observed to potentiate the production of type 1 interferons (alpha and beta). nih.gov This immunomodulatory effect is believed to contribute to its broad-spectrum antiviral activity by amplifying the host's natural defense mechanisms. nih.govresearchgate.net Studies have shown that thiazolides, the class of drugs to which this compound belongs, are potent inducers of type I interferons, leading to the selective activation of numerous ISGs. unimi.it This upregulation of the IFN pathway is a host-directed mechanism that can persist, potentially extending the drug's physiological half-life. researchgate.net
Activation of Eukaryotic Translation Initiation Factor 2α
This compound's active metabolite, tizoxanide, has been demonstrated to activate protein kinase R (PKR). nih.gov This activation, in turn, leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α). nih.govnih.gov The phosphorylation of eIF2α is a well-known cellular stress response that can inhibit viral protein synthesis, thereby blocking viral replication. nih.gov This mechanism has been observed in studies involving hepatitis C virus and bovine viral diarrhea virus. frontierspartnerships.org
Interference with the Viral Replication Complex
Research suggests that this compound can interfere with the viral replication complex, leading to a reduction in the viral load within infected cells. patsnap.com While the precise interactions are still being elucidated, this interference is a key component of its broad-spectrum antiviral activity, including against coronaviruses. patsnap.com
Inhibition of Viral Transcription Factor Immediate Early 2 (IE2)
The exact mechanism regarding the inhibition of the viral transcription factor Immediate Early 2 (IE2) by this compound is not extensively detailed in the provided search results. Further research is needed to fully understand this aspect of its antiviral action.
Mild Inhibition of Mitochondrial Oxidative Phosphorylation and Subsequent Impact on Cellular ATP Content
This compound has been identified as an uncoupler of mitochondrial oxidative phosphorylation (OXPHOS). nih.govbiorxiv.org This uncoupling effect, while mild, can impact cellular energy metabolism, which is a process that viruses are dependent on for their replication. nih.govnih.gov Studies have shown that this compound can lead to a decrease in cellular ATP levels. nih.govnih.gov However, in certain contexts, such as in the presence of toxins that inhibit mitochondrial function, this compound has been shown to ameliorate the loss of cellular ATP. nih.govresearchgate.net This suggests a complex, context-dependent effect on cellular bioenergetics. The mild uncoupling is considered a potential basis for its therapeutic efficacy, as it can interfere with viral replication without causing significant harm to the host cell. nih.gov
Antibacterial Mechanisms
The primary antibacterial mechanism of this compound, particularly against anaerobic bacteria, is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system. drugbank.comnih.govnbinno.comnbinno.com This enzyme is essential for the anaerobic energy metabolism of these microorganisms. drugbank.comasm.org By disrupting the PFOR-dependent electron transfer reaction, this compound interferes with the metabolic pathways of anaerobic bacteria, leading to energy depletion and cell death. patsnap.com This targeted action is a key reason for its effectiveness against a range of anaerobic and microaerophilic bacteria. drugbank.com
Disruption of Anaerobic Energy Metabolism via Pyruvate Oxidoreductase Inhibition
A key mechanism of this compound's antimicrobial activity is its ability to disrupt the energy metabolism of anaerobic bacteria and protozoa by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system. nih.govnih.goviastate.edu This enzyme is critical for the anaerobic metabolism of these organisms, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.gov By interfering with this essential electron transfer reaction, this compound effectively depletes the energy supply of the pathogen, leading to cell death. nih.govnih.gov
This compound acts as a noncompetitive inhibitor of PFOR in a range of pathogens, including Trichomonas vaginalis, Entamoeba histolytica, Giardia intestinalis, Clostridium difficile, Clostridium perfringens, Helicobacter pylori, and Campylobacter jejuni. nih.govresearchgate.net The inhibitory constant (Ki) for this interaction is typically in the range of 2 to 10 μM. nih.govresearchgate.net
Research suggests a novel inhibitory mechanism where the anionic form of this compound interferes with the C2-α-lactyl-TPP intermediate of the PFOR reaction, either before or after its formation, leading to the dissociation of the complex. nih.gov This action is thought to target the "activated cofactor" of the enzymatic reaction rather than the substrate or catalytic sites, a mechanism that may reduce the likelihood of mutation-based drug resistance. nih.govnih.govresearchgate.net
Disruption of Membrane Potential and pH Homeostasis
This compound has been shown to disrupt the membrane potential and intrabacterial pH homeostasis of Mycobacterium tuberculosis. lshtm.ac.uknih.gov This mechanism is shared with the structurally similar compound niclosamide. lshtm.ac.uknih.gov By interfering with the maintenance of the proton motive force, which is essential for mycobacterial survival, this compound exerts a bactericidal effect. lshtm.ac.uk This disruption of membrane energetics was observed to be concentration-dependent and more pronounced at a lower external pH. lshtm.ac.ukwikipedia.org
Studies have also indicated that this compound can induce lesions in the cell membranes and depolarize the mitochondrial membrane in parasitic protozoa. iastate.edu This disruption of membrane integrity and function contributes to its broad-spectrum antiparasitic activity.
Suppression of Chaperone/Usher (CU) Pathway in Gram-Negative Bacteria
This compound has been identified as an inhibitor of the Chaperone/Usher (CU) pathway, a conserved system in Gram-negative bacteria responsible for the assembly of virulence-associated pili. drugbank.comnih.govmedicinenet.com These pili are crucial for bacterial adhesion to host cells and colonization. medicinenet.com
This compound's inhibitory action on the CU pathway is achieved by reducing the number of usher molecules in the outer membrane. drugbank.comnih.gov Specifically, it has been shown to prevent the proper folding of the usher β-barrel domain in the outer membrane, thereby hindering the assembly and surface expression of pili. nih.gov This novel mechanism of action, which targets bacterial virulence without directly killing the bacteria, suggests that this compound and its derivatives could be developed as anti-virulence agents to combat bacterial infections. drugbank.comnih.gov
Anti-Vacuolating Toxin Activity
In the context of Helicobacter pylori infections, this compound and its primary metabolite, tizoxanide, have demonstrated potent activity against both metronidazole-sensitive and -resistant strains. researchgate.netlshtm.ac.uk Beyond its direct bactericidal effects, this compound exhibits anti-vacuolating toxin activity. researchgate.netlshtm.ac.uk It has been shown to inhibit the vacuolating activity of H. pylori culture supernatants at sub-minimum inhibitory concentrations (sub-MICs). lshtm.ac.uk This suggests a selective inhibition of the production or activity of the vacuolating cytotoxin (VacA), a key virulence factor of H. pylori. lshtm.ac.uk
Anthelmintic Mechanisms
The anthelmintic properties of this compound involve distinct mechanisms of action that impact the neuromuscular function of helminths.
Neuromuscular Effects: Transient Spastic Paralysis and Nicotinic Receptor Modulation
Studies using the model nematode Caenorhabditis elegans have shown that this compound can induce a transient spastic paralytic effect. lshtm.ac.uk This effect is similar to that of levamisole, a known neuromuscular agent that acts on nicotinic receptors. researchgate.net Further evidence for this compound's interaction with nicotinic receptors comes from experiments with specific neuroblockers and mutants of C. elegans. lshtm.ac.uk
In the cestode Hymenolepis diminuta and the trematode Schistosoma mansoni, this compound causes rapid paralysis. lshtm.ac.uk This is associated with the inhibition of α-bungarotoxin binding to nicotinic receptors in S. mansoni, providing further support for its modulatory effect on neurotransmission. lshtm.ac.uk
| Organism | Observed Effect | Putative Target/Mechanism |
| Caenorhabditis elegans | Transient spastic paralysis | Modulation of nicotinic receptors |
| Ascaris suum | Neuromuscular effects at higher concentrations | - |
| Hymenolepis diminuta | Rapid paralysis and tegumental damage | - |
| Schistosoma mansoni | Rapid paralysis, tegumental damage, decreased glucose uptake | Inhibition of α-bungarotoxin binding to nicotinic receptors |
Protonophoric Uncoupling of Oxidative Phosphorylation
This compound (NTZ) and its active metabolite, tizoxanide (TZ), function as uncouplers of mitochondrial oxidative phosphorylation (OXPHOS). nih.govbiorxiv.orgnih.gov This mechanism involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. actanaturae.ru As protonophores, they are lipophilic acids capable of picking up protons from the intermembrane space and releasing them into the mitochondrial matrix, bypassing the ATP synthase enzyme. actanaturae.ru This action uncouples the process of electron transport from ATP production, leading to an increase in the oxygen consumption rate (OCR) without a corresponding increase in ATP synthesis. biorxiv.orgnih.gov
The uncoupling activity of thiazolides has been demonstrated in various studies. Research has shown that NTZ's effect on cellular energy metabolism is a key aspect of its broad-spectrum activity. nih.govbiorxiv.org In one study, the impact of tizoxanide on OXPHOS was compared to that of a classic mitochondrial uncoupler, carbonyl cyanide m-chlorophenyl hydrazone (CCCP). nih.gov The study found that applying tizoxanide to a virus-releasing cell line led to increased levels of mitochondrial uncoupling, which directly correlated with a decrease in the release of infectious viral particles, suggesting that this bioenergetic interference is fundamental to its antiviral effects. nih.govbiorxiv.org
Further research has confirmed the mitochondrial uncoupling effect of both this compound and tizoxanide, which leads to the activation of cellular AMP-activated protein kinase (AMPK). nih.govnih.gov This activation of AMPK is a cellular response to energy stress. nih.gov The uncoupling effect has been measured using high-resolution respirometry, which directly assesses mitochondrial oxygen consumption. nih.gov The ability of NTZ to act as a mild uncoupler has been shown to restore ATP production in certain models of mitochondrial dysfunction. biorxiv.org
| Compound | Observed Effect on Oxygen Consumption Rate (OCR) | Associated Cellular Pathway Activation | Primary Research Finding |
|---|---|---|---|
| Tizoxanide (TZ) | Increased OCR, indicative of uncoupling. nih.gov | AMPK Activation. nih.gov | Demonstrated a dose-dependent uncoupling effect comparable to reference uncouplers. biorxiv.org |
| This compound (NTZ) | Increased OCR. nih.gov | AMPK Activation. nih.govnih.gov | Inhibits NLRP3 inflammasome activation and induces autophagy through its uncoupling mechanism. nih.gov |
| CCCP (Reference Uncoupler) | Increased OCR. nih.gov | Not specified in this context. | Used as a positive control to validate the uncoupling effect of thiazolides on OXPHOS. nih.govbiorxiv.org |
Impairment of Nutrient Uptake (e.g., Glucose)
This compound has been shown to modulate cellular metabolism by impairing the uptake of essential nutrients, notably glucose. nih.gov This mechanism is particularly relevant in the context of inflammatory conditions where metabolic reprogramming occurs. In a study using primary chondrocytes from osteoarthritis patients stimulated with interleukin-1β (IL-1β), NTZ demonstrated a significant ability to reverse the induced glycolytic metabolic changes. nih.gov
The primary mechanism for this effect was identified as the inhibition of glucose uptake. nih.gov Research findings indicate that NTZ treatment leads to a reduction in the expression of Glucose Transporter 1 (GLUT1), a key protein responsible for facilitating glucose entry into cells. nih.gov By downregulating GLUT1, this compound effectively limits the amount of glucose available for glycolysis, thereby countering the metabolic shift towards aerobic glycolysis (the Warburg effect) often seen in inflamed or proliferating cells. nih.govmdpi.com
Mechanistically, the inhibition of glucose uptake by NTZ is linked to the modulation of key cellular signaling pathways that regulate metabolism and cell growth. The study on chondrocytes demonstrated that NTZ inhibits the activation of the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway while substantially increasing the phosphorylation and activation of AMPK. nih.gov The central role of AMPK in mediating these metabolic effects was confirmed when the knockdown of AMPK using siRNA negated the mitochondrial and metabolic improvements induced by NTZ. nih.gov This suggests that NTZ impairs glucose uptake and reverses glycolytic reprogramming through an AMPK-dependent inhibition of mTORC1 signaling. nih.gov
| Parameter | Effect of IL-1β Stimulation | Effect of this compound Treatment | Underlying Mechanism |
|---|---|---|---|
| Glucose Uptake | Increased | Inhibited nih.gov | Downregulation of GLUT1 expression. nih.gov |
| GLUT1 Expression | Increased | Reduced nih.gov | Modulation of AMPK/mTORC1 signaling. nih.gov |
| AMPK Phosphorylation | Decreased (mTORC1 activation) | Substantially Increased nih.gov | Direct or indirect activation by NTZ. nih.gov |
| mTORC1 Pathway | Activated | Inhibited nih.gov | AMPK-dependent inhibition. nih.gov |
Spectrum of Pathogen Susceptibility and Research Implications
Antiviral Efficacy Research
Initially developed as an antiprotozoal drug, nitazoxanide was later identified as a first-in-class broad-spectrum antiviral agent. nih.govresearchgate.net Its mechanism of action often involves targeting host-regulated processes essential for viral replication. nih.gov
This compound has been shown to inhibit a wide array of influenza A and B viruses. nih.govnih.gov This includes strains such as H1N1, H3N2, H5N9, and H7N1. nih.govnih.govuni.lu Research has demonstrated its effectiveness against both amantadine-resistant and oseltamivir-resistant strains of influenza A. nih.govuni.lu The antiviral action of this compound against influenza viruses is understood to involve the blockage of the maturation of the viral hemagglutinin at a post-translational stage. nih.gov
Studies have shown that tizoxanide (B1683187), the active metabolite of this compound, can inhibit the replication of various influenza A strains, including H1N1, H3N2, H3N2v, H3N8, H5N9, H7N1, as well as influenza B. nih.gov The 50% inhibitory concentrations (IC50s) in these studies ranged from 0.2 to 1.5 μg/mL. nih.gov Furthermore, combination therapy studies have indicated that this compound acts synergistically with neuraminidase inhibitors like oseltamivir (B103847) and zanamivir (B325) against influenza A viruses, including H1N1 and the avian H5N9 strain. nih.govnih.govuni.lu
A Phase 2b/3 clinical trial demonstrated that oral administration of this compound reduced the duration of clinical symptoms and viral shedding in individuals with laboratory-confirmed influenza. nih.govresearchgate.netnih.gov
This compound has demonstrated in vitro activity against a range of coronaviruses. clinicaltrials.gov Research has shown its efficacy against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), as well as bovine, murine, and human enteric coronaviruses. nih.govbiorxiv.orgfrontiersin.org The antiviral mechanism against coronaviruses involves the inhibition of the viral N protein expression. clinicaltrials.govnih.gov
In cell culture studies, this compound and its active metabolite, tizoxanide, inhibited MERS-CoV with IC50s of 0.92 and 0.83 μg/ml, respectively. nih.gov It has also been shown to be effective against seasonal human coronaviruses, including HCoV-229E, HCoV-NL63, and HCoV-OC43, with IC50 values ranging from 0.05 to 0.15 μg/mL. frontiersin.org For SARS-CoV-2, an early in vitro study reported a 50% effective concentration (EC50) of 2.12μM in Vero E6 cells. biorxiv.org The proposed mechanism for its antiviral effect against SARS-CoV-2 includes the impairment of viral reproduction and spread through the depletion of intracellular calcium stores and subsequent phosphorylation of protein kinase R (PKR) and eukaryotic translation initiation factor 2α (eIF2α). nih.gov
Despite promising in vitro results, a pre-clinical evaluation in a hamster model for SARS-CoV-2 showed that this compound did not significantly impair viral replication in affected organs, which was hypothesized to be due to insufficient drug concentrations in those tissues. biorxiv.org
In vitro studies have revealed that this compound and its metabolite, tizoxanide, inhibit the replication of both Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). nih.govnatap.org This has led to clinical investigations into its potential as a treatment for chronic hepatitis. nih.gov
For chronic hepatitis B, a pilot clinical trial showed that this compound treatment resulted in a decrease in serum HBV DNA in HBeAg-positive patients, with some achieving undetectable levels and loss of HBeAg. nih.govwikipedia.org In HBeAg-negative patients, a majority achieved undetectable HBV DNA, and some experienced loss of HBsAg. wikipedia.org The mechanism of action against HBV is thought to involve the inhibition of HBV cccDNA expression and RNA transcription by targeting the interaction between hepatitis B X protein (HBx) and damage-specific DNA-binding protein 1 (DDB1). nih.gov
In the context of chronic hepatitis C, Phase II clinical trials have explored this compound in combination with peginterferon, with or without ribavirin (B1680618). nih.gov However, a meta-analysis concluded that the existing trials were of low quality and that more robust randomized trials are needed to determine its efficacy for chronic hepatitis C. wikipedia.orgregionh.dk
This compound has shown efficacy against enteric viruses that are major causes of gastroenteritis, such as rotavirus and norovirus. nih.govresearchgate.net Clinical trials have suggested a potential role for thiazolides in the treatment of gastroenteritis caused by these viruses. nih.gov
For rotavirus, research indicates that this compound inhibits the maturation of the viral protein VP7, which is a key component of the outer virion, and disrupts the architecture of rotavirus viroplasms, thereby reducing the formation of viral double-stranded RNA. semanticscholar.orgnih.gov A randomized, double-blind, placebo-controlled trial in children with severe rotavirus gastroenteritis found that this compound significantly reduced the median time to resolution of illness compared to placebo (31 hours vs. 75 hours). nih.gov
In the case of norovirus, this compound has been used empirically in clinical settings with some success. nih.gov A double-blind, placebo-controlled trial involving patients aged 12 and older with viral gastroenteritis showed that for those with norovirus, the median time to symptom resolution was significantly shorter in the this compound-treated group (1.5 days) compared to the placebo group (2.5 days). researchgate.netnih.gov Mechanistic studies suggest that this compound and its metabolite, tizoxanide, activate the cellular antiviral response, stimulating the expression of interferon-stimulated genes. nih.gov
The broad-spectrum antiviral activity of this compound extends to a variety of other RNA and DNA viruses. In cell culture assays, it has been shown to inhibit the replication of Respiratory Syncytial Virus, parainfluenza virus, Dengue virus, Yellow Fever virus, and Japanese Encephalitis Virus. nih.gov Research has also indicated its potential as an oral therapy for the Ebola virus. researchgate.net
Antiparasitic Efficacy Research
This compound was originally developed and has been widely used as a broad-spectrum antiparasitic agent. wikipedia.orgnih.gov In vitro studies have confirmed its activity against a wide range of parasites. nih.gov
It has demonstrated efficacy in treating infections caused by various protozoa and helminths. wikipedia.org Controlled trials have established its effectiveness in treating cryptosporidiosis and giardiasis, with efficacy comparable to metronidazole (B1676534) for the latter. nih.govoup.com It has also been successful in treating metronidazole-resistant giardiasis. wikipedia.org
Clinical studies have shown high eradication rates for several intestinal parasites. For Giardia intestinalis, eradication rates have been observed to be high. oup.com Research in Mexico and Egypt has demonstrated parasite reduction rates for Hymenolepis nana ranging from 84% to 97%. oup.com Studies have also indicated its effectiveness against other parasites such as Entamoeba histolytica, Blastocystis hominis, and Isospora belli. oup.com Furthermore, it is effective against intestinal helminths and tapeworms, including beef tapeworm (Taenia saginata), and in treating chronic fascioliasis. wikipedia.orgnih.gov
Interactive Data Tables
Table 1: Antiviral Efficacy of this compound Against Influenza Viruses
| Virus Strain | Type | Resistance Profile | Key Research Finding |
|---|---|---|---|
| Influenza A (H1N1) | RNA | - | Inhibited by tizoxanide; Synergistic effect with oseltamivir. nih.govuni.lu |
| Influenza A (H3N2) | RNA | - | Inhibited by tizoxanide. nih.gov |
| Influenza A (H5N9) | RNA | Avian | Inhibited by tizoxanide; Synergistic effect with oseltamivir. nih.govnih.gov |
| Influenza A (H7N1) | RNA | Avian | Effective against this strain in vitro. nih.gov |
| Oseltamivir-resistant H1N1 | RNA | Neuraminidase Inhibitor | Effective against this resistant strain. nih.govuni.lu |
| Amantadine-resistant H3N2 | RNA | M2 Ion Channel Inhibitor | Effective against this resistant strain. nih.gov |
Table 2: Antiparasitic Efficacy of this compound
| Parasite | Type | Condition | Efficacy |
|---|---|---|---|
| Cryptosporidium parvum | Protozoa | Cryptosporidiosis | Proven efficacy in controlled trials. nih.gov |
| Giardia lamblia | Protozoa | Giardiasis | Comparable efficacy to metronidazole. nih.govoup.com |
| Entamoeba histolytica/dispar | Protozoa | Amebiasis | Eradication rates of 69%-96% in clinical studies. oup.com |
| Hymenolepis nana | Helminth (Tapeworm) | Hymenolepiasis | Parasite reduction rates of 84%-97%. oup.com |
| Taenia saginata | Helminth (Tapeworm) | Taeniasis | Found to be effective. wikipedia.org |
| Fasciola hepatica | Helminth (Fluke) | Fascioliasis | Effective in chronic cases. nih.gov |
| Blastocystis hominis | Protozoa | Blastocystosis | Eradication rates of 97%-100% in clinical studies. oup.com |
Antibacterial Efficacy Research
In addition to its antiparasitic properties, this compound has demonstrated significant in vitro activity against a range of anaerobic and microaerophilic bacteria. oup.comnih.gov
In vitro studies have shown that this compound is active against numerous gram-positive and gram-negative anaerobic bacteria, including Bacteroides species and Clostridium species. oup.comnih.gov The antibacterial activity of this compound and its active metabolite, tizoxanide, has been tested against a broad range of anaerobic bacteria, with MIC90s (Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms) generally ranging from 0.06 to 4 mg/liter. nih.gov Tizoxanide was found to be slightly less effective than this compound against most anaerobes, with the exception of the B. fragilis group, where their activity was similar. nih.gov Under aerobic conditions, this compound shows poor activity against members of the Enterobacteriaceae family and Pseudomonas species. nih.govasm.org
This compound has shown efficacy against Clostridium difficile. The MIC90 for this compound against 21 strains of C. difficile was found to be 0.06 mg/liter. nih.gov Its activity against this pathogen is a significant area of research, particularly in the context of antibiotic-associated diarrhea.
This compound has demonstrated in vitro activity against both metronidazole-sensitive and -resistant strains of Helicobacter pylori. nih.gov The MICs for this compound and tizoxanide against 103 strains of H. pylori ranged from 0.25 to 8 µg/ml, with an MIC90 of 4 µg/ml. nih.govresearchgate.net Unlike metronidazole, no resistant strains were detected, and successive subculturing on media containing this compound did not lead to significant changes in MICs. nih.gov
Clinical studies have explored the use of this compound in combination therapies for H. pylori eradication. A pilot study combining this compound with omeprazole (B731) resulted in an 83% eradication rate. nih.govnih.gov However, when used as a single agent, this compound did not eradicate H. pylori. nih.govuwa.edu.au A systematic review concluded that this compound-based treatments, particularly in combination with a proton-pump inhibitor and one or two other antibiotics, appear to be effective for H. pylori eradication. tandfonline.comtandfonline.com
The activity of this compound against Mycobacterium tuberculosis is an emerging area of research. While the provided search results mention its broad-spectrum activity, detailed research findings on its efficacy specifically against M. tuberculosis are not extensively covered in the initial set of results.
Table 3: In Vitro Activity of this compound against Bacterial Pathogens
| Pathogen/Group | MIC90 (mg/L) | Key Research Findings |
|---|---|---|
| Anaerobic Bacteria | 0.06 - 4 | Broad activity against various gram-positive and gram-negative anaerobes nih.gov |
| ***Bacteroides fragilis* group** | 0.5 | Similar activity between this compound and tizoxanide nih.gov |
| Clostridium difficile | 0.06 | Potent in vitro activity nih.gov |
| Clostridium perfringens | 0.5 | Good in vitro susceptibility nih.gov |
| Helicobacter pylori | 0.004 (4 µg/ml) | Active against metronidazole-resistant strains; effective in combination therapy nih.govresearchgate.net |
Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia coli)nih.gov
This compound, a thiazolide antiparasitic agent, has also been investigated for its antibacterial properties. Its activity spectrum extends to both Gram-positive and Gram-negative bacteria, although its efficacy is notably influenced by the metabolic state of the organisms, particularly their reliance on anaerobic energy pathways.
Research Findings
In vitro studies have demonstrated that this compound and its active metabolite, tizoxanide, exhibit activity against a wide array of anaerobic bacteria, encompassing both Gram-positive and Gram-negative species. nih.gov The primary mechanism of action against these anaerobes is the inhibition of the pyruvate (B1213749):ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is crucial for anaerobic energy metabolism. asm.org
The susceptibility of aerobic and facultative anaerobic bacteria to this compound is more variable. Research indicates that under aerobic conditions, this compound demonstrates poor activity against many members of the Enterobacteriaceae family, which includes Escherichia coli, as well as Pseudomonas species. nih.govasm.org However, its effectiveness against certain aerobically grown Gram-positive bacteria has been noted. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) for Staphylococcus aureus, including methicillin-resistant strains (MRSA), in the range of 2 to 4 mg/L. nih.govasm.org
The case of Escherichia coli, a facultative anaerobe, highlights the condition-dependent nature of this compound's antibacterial effect. In a nutrient-rich medium (Luria-Bertani medium) under aerobic conditions, E. coli strains have been found to be resistant to this compound, with MIC values exceeding 64 µg/mL. asm.orgasm.org Conversely, in a minimal medium supplemented with glucose, the drug showed slight inhibitory activity, with an MIC of approximately 32 µg/mL. asm.orgasm.org This suggests that the metabolic state dictated by the nutritional environment plays a key role in the susceptibility of E. coli to this compound. Further research has shown that this compound has little to no intrinsic antibacterial activity against colistin-resistant E. coli, with MIC values reported to be ≥256 µg/mL.
Beyond direct bactericidal or bacteriostatic effects, this compound has also been shown to inhibit biofilm formation by enteroaggregative E. coli (EAEC). asm.org This action is attributed to the inhibition of fimbrial assembly, which is essential for the initial stages of biofilm development. asm.org
In Vitro Susceptibility Data
The following tables summarize the in vitro activity of this compound against a selection of Gram-positive and Gram-negative bacteria as reported in various studies.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Strain Information | MIC Range (mg/L) | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | 34 clinical isolates (including 12 MRSA strains) | 2 - 4 | nih.govasm.org |
| Clostridium difficile | 21 strains | MIC90: 0.06 | asm.org |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria| Bacterial Species | Growth Conditions/Strain Information | MIC (µg/mL) | Reference(s) |
|---|---|---|---|
| Escherichia coli | Nutrient-rich (Luria-Bertani) medium | > 64 | asm.orgasm.org |
| Escherichia coli | Minimal medium with glucose | ~32 | asm.orgasm.org |
| Escherichia coli | Colistin-resistant strains | ≥ 256 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Molecular Basis of Resistance and Cross Resistance Patterns
Mechanisms of Resistance Development to Nitazoxanide
The development of resistance to this compound is not uniform across all susceptible pathogens. In protozoan parasites, some mechanisms have been elucidated, while in certain bacteria and viruses, resistance appears to be a rare event.
In the parasite Giardia lamblia, resistance to this compound, though not yet observed clinically, can be induced in laboratory settings. nih.gov The mechanisms are complex and appear to be multifactorial. nih.gov Studies on resistant G. lamblia clones have identified altered expression of genes involved in the parasite's metabolic and stress-response pathways. nih.gov Key findings include:
Altered Gene Expression : Resistance has been linked to changes in the expression of open-reading frames (ORFs) that encode for major surface antigens, such as variant surface proteins (VSPs). nih.gov
Enzyme Regulation : Downregulation of enzymes like nitroreductase 1 has been observed in this compound-resistant cell lines. nih.gov Conversely, transcript levels for protein disulphide isomerase 2 (PDI2) were found to be increased in resistant strains. oup.comoup.com
Metabolic Adaptations : Resistant trophozoites exhibit metabolic changes, including lower nitroreductase activities and reduced FAD and NADP(H) pool sizes, suggesting an adaptation to minimize oxidative stress. unibe.ch
For the bacterium Helicobacter pylori, acquired resistance to this compound is not considered a significant clinical problem. asm.orgnih.gov In vitro studies where H. pylori strains were successively subcultured on media containing this compound showed no significant change in the minimum inhibitory concentrations (MICs). asm.org Furthermore, in clinical trials, treatment failures were not associated with the selection of resistant strains. asm.orgnih.gov
The primary reason for the low risk of resistance in viruses is this compound's host-targeted mechanism of action. By modulating host cell pathways essential for viral replication, such as blocking hemagglutinin maturation in influenza viruses, this compound creates an environment where it is difficult for the virus to develop resistance through simple mutation of its own proteins. nih.govnih.gov
High Barrier to Resistance Evolution in Specific Viral Pathogens (e.g., Influenza A Virus, Hepatitis C Virus)
A significant therapeutic advantage of this compound is its high barrier to the development of resistance in several viral pathogens, most notably the Influenza A virus and Hepatitis C virus (HCV). This characteristic is primarily attributed to its mechanism of action, which targets host cellular functions rather than viral components directly. nih.gov
In the case of the influenza A virus, extensive in vitro studies have demonstrated the difficulty of selecting for resistant variants. In one study, various influenza virus strains were serially passaged ten times in the presence of increasing concentrations of tizoxanide (B1683187), the active metabolite of this compound. Phenotypic and genotypic analysis of the passaged viruses revealed that none had developed a significant change in susceptibility to the drug. nih.gov This suggests that the clinical use of this compound is significantly less likely to select for resistant influenza viruses compared to antivirals that target specific viral proteins like neuraminidase or viral polymerases. nih.gov
Similarly, a high barrier to resistance has been observed for HCV. This host-centric approach means that for a virus to become resistant, it would likely need to evolve in a way that bypasses fundamental cellular processes, a much more complex and less probable event than a simple point mutation in a viral enzyme.
Efficacy Against Drug-Resistant Strains of Other Therapeutic Agents (e.g., Neuraminidase Inhibitors, Metronidazole)
This compound's distinct mechanism of action allows it to be effective against pathogens that have developed resistance to other common therapeutic agents.
Neuraminidase Inhibitors: this compound has demonstrated potent in vitro activity against influenza A virus strains that are resistant to neuraminidase inhibitors, such as oseltamivir (B103847). nih.govasm.orgfrontierspartnerships.org Its ability to block the maturation of viral hemagglutinin is a mechanism completely independent of neuraminidase function, thus bypassing the resistance mechanisms that affect drugs like oseltamivir. nih.govasm.org This makes it a potential option for treating infections with oseltamivir-resistant influenza strains. researchgate.net
Metronidazole (B1676534): this compound is highly effective against metronidazole-resistant strains of protozoa and bacteria. nih.gov
Helicobacter pylori : Numerous studies have shown that this compound is active against H. pylori strains that are resistant to metronidazole. asm.orgnih.govgastrores.orgnih.gov The MICs for this compound and its active metabolite, tizoxanide, are not affected by metronidazole resistance. asm.orgnih.gov This lack of cross-resistance makes this compound a valuable component in treatment regimens for H. pylori, especially in regions with high rates of metronidazole resistance. nih.goviums.ac.ir
Giardia lamblia : The cross-resistance pattern between this compound and metronidazole in G. lamblia is complex. Some laboratory-induced this compound-resistant cell lines have shown strong cross-resistance to metronidazole. nih.gov However, in other studies, a metronidazole-resistant line was found to be fully susceptible to this compound, indicating that cross-resistance is not always reciprocal. nih.gov One study generated two resistant clones from the same parent strain; one was cross-resistant to both drugs, while the other was resistant only to metronidazole. oup.comoup.com This suggests that different resistance mechanisms can arise, which may or may not confer cross-resistance.
Table 1: Comparative In Vitro Activity of this compound and Metronidazole Against Metronidazole-Resistant Helicobacter pylori Strains
This table summarizes the Minimum Inhibitory Concentration (MIC) values from a study evaluating the susceptibility of 40 metronidazole-resistant H. pylori isolates to this compound.
| Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| This compound | 8 | ≥8 |
| Metronidazole | 32 | 64 |
Synergistic Interactions and Combination Therapies in Research
Synergism with Antiviral Agents
Research has demonstrated that nitazoxanide can act synergistically with several antiviral drugs, potentially offering improved treatment options for viral infections.
Studies have investigated the combination of this compound with neuraminidase inhibitors, such as oseltamivir (B103847) and zanamivir (B325), against various strains of influenza A virus. In vitro studies have shown that this combination exerts a synergistic antiviral effect. nih.govnih.gov this compound, which is known to inhibit the maturation of viral hemagglutinin, and neuraminidase inhibitors, which block the release of new virus particles, target different stages of the viral life cycle. nih.govnih.gov
The synergistic effect of this compound in combination with oseltamivir and zanamivir has been observed against a range of human and avian influenza A viruses, including H1N1, H3N2, H5N9, and H7N1 strains. nih.govnih.gov This includes strains that are resistant to oseltamivir or amantadine. nih.gov The synergy of these combinations has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergism. nih.govnih.gov
For the combination of this compound and oseltamivir against A/Puerto Rico/8/1934 (H1N1) and A/WSN/1933 (H1N1) strains, CI values were found to be between 0.39 and 0.63. nih.govnih.gov Similarly, when combined with zanamivir against the A/Puerto Rico/8/1934 (H1N1) strain, the CI values ranged from 0.3 to 0.48. nih.govnih.gov A particularly strong synergistic effect was noted for the this compound-oseltamivir combination against the avian A/chicken/Italy/9097/1997 (H5N9) virus, with CI values between 0.18 and 0.31. nih.govnih.gov
However, it is important to note that a clinical study involving hospitalized patients with seasonal influenza did not find a significant improvement in outcomes when this compound was added to oseltamivir treatment compared to oseltamivir alone. nih.govnih.gov
Table 1: Synergistic Effects of this compound with Neuraminidase Inhibitors Against Influenza A Viruses
| Influenza A Virus Strain | Combination | Combination Index (CI) Value | Effect |
|---|---|---|---|
| A/Puerto Rico/8/1934 (H1N1) | This compound + Oseltamivir | 0.39 - 0.63 | Synergistic |
| A/WSN/1933 (H1N1) | This compound + Oseltamivir | 0.39 - 0.63 | Synergistic |
| A/Puerto Rico/8/1934 (H1N1) | This compound + Zanamivir | 0.3 - 0.48 | Synergistic |
| A/chicken/Italy/9097/1997 (H5N9) | This compound + Oseltamivir | 0.18 - 0.31 | Synergistic |
The potential for this compound to act synergistically with direct-acting antivirals against SARS-CoV-2 has been explored in vitro. One study identified notable synergism for combinations of this compound with remdesivir (B604916), umifenovir, or amodiaquine. researchgate.net It was observed that a complete rescue of the cytopathic effect could be achieved at certain concentrations of this compound when combined with these agents, whereas the drugs alone only resulted in a 40-60% rescue. researchgate.net In some instances, the combination of this compound and remdesivir has been used in clinical settings for severe COVID-19 cases. nih.govwellcomeopenresearch.org
Synergism with Antiparasitic Agents (e.g., Ivermectin)
Research has investigated the combined therapeutic effect of this compound and ivermectin against Cryptosporidium infection, particularly in immunocompromised models. A study in diabetic mice found that the combination of this compound and ivermectin resulted in a 92% reduction in fecal oocysts, which was significantly higher than the 63% reduction achieved with this compound alone and the 82% reduction with ivermectin alone. research-nexus.netscite.aiscielo.br This combined therapy also led to the most significant improvement in intestinal tissue structure and normalized the CD4/CD8 T cell ratio, suggesting a potent immunomodulatory effect. research-nexus.net Another study in immunosuppressed mice also reported the best results with the combined therapy of this compound and ivermectin in reducing oocyst shedding, with a reduction rate of 91.9%. researchgate.net
Table 2: Efficacy of this compound and Ivermectin Combination Against Cryptosporidiosis in Diabetic Mice
| Treatment | Reduction in Fecal Oocysts (%) |
|---|---|
| This compound (alone) | 63% |
| Ivermectin (alone) | 82% |
| This compound + Ivermectin | 92% |
Synergism with Antibacterial Agents (e.g., Polymyxin (B74138) B, Clarithromycin)
This compound has also been shown to have synergistic effects when combined with certain antibacterial agents.
Research has demonstrated that this compound synergistically enhances the activity of polymyxin B against Gram-negative bacteria, including strains resistant to polymyxin B. nih.govnih.govasm.org Mechanistic studies suggest that this compound promotes the penetration and disruption of the bacterial cell membrane by polymyxin B. nih.govasm.org This is achieved by enhancing the affinity between polymyxin B and the extracellular membrane, promoting intracellular ATP depletion, and increasing reactive oxygen species. nih.govasm.org Transcriptomic analysis revealed that the combination leads to energy depletion by inhibiting both aerobic and anaerobic respiration in bacterial cells. nih.gov The combination of this compound and polymyxin B has also shown promising therapeutic effects in a mouse infection model. nih.govnih.gov
In the context of Helicobacter pylori infection, the addition of this compound to a standard clarithromycin-based triple therapy has been shown to effectively eradicate the infection. One study reported an eradication rate of 93.7% in the per-protocol analysis and 90.4% in the intention-to-treat analysis. nih.govnih.gov Another study found that adding this compound to the standard clarithromycin-based regimen achieved an eradication rate of 89.36% in the per-protocol analysis. researchgate.net
Table 3: Eradication Rates of H. pylori with this compound-Containing Regimens
| Study Population | Treatment Regimen | Eradication Rate (Per-Protocol) |
|---|---|---|
| Treatment-Naive Patients | This compound + Amoxicillin + Clarithromycin + Esomeprazole (B1671258) | 93.7% |
| Treatment-Naive Patients | This compound + Clarithromycin-based Triple Therapy | 89.36% |
Theoretical Frameworks for Combination Effects (e.g., Chou-Talalay Method)
The evaluation of synergistic, additive, or antagonistic effects of drug combinations often relies on theoretical frameworks and mathematical models. The Chou-Talalay method is a widely used approach for this purpose. nih.govnih.gov This method is based on the median-effect principle and allows for the quantitative determination of drug interactions. nih.govnih.gov
The key output of the Chou-Talalay method is the Combination Index (CI), which provides a quantitative measure of the interaction between two or more drugs. A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. nih.govnih.gov This method was utilized in the studies that demonstrated the synergistic effects of this compound with the neuraminidase inhibitors oseltamivir and zanamivir against influenza A viruses. nih.govnih.gov The use of such robust analytical methods is crucial for the preclinical evaluation of combination therapies and for guiding the design of future clinical trials.
Immunomodulatory Effects and Host Response Modulation
Modulation of Cytokine and Chemokine Production
Nitazoxanide has been shown to effectively modulate the production of various cytokines and chemokines, which are crucial signaling molecules in the immune response. In peripheral blood mononuclear cells (PBMCs), this compound has demonstrated the ability to inhibit the production of several pro-inflammatory cytokines, including Interleukin-2 (IL-2), IL-4, IL-5, IL-6, IL-8, and IL-10. nih.govresearchgate.net Specifically, in PBMCs from patients with type 2 diabetes, treatment with this compound led to significant decreases in the supernatant concentrations of IL-1β, IL-2, and IL-6. nih.gov In a study on LPS-stimulated RAW 264.7 macrophage cells, this compound was found to inhibit the production of IL-6 and IL-1β. biorxiv.org
A clinical trial involving patients with moderate COVID-19 showed that this compound treatment resulted in a notable decrease in the levels of several inflammatory biomarkers from baseline, including d-Dimer, US-RCP, Tumor Necrosis Factor (TNF), IL-6, and IL-8. nih.gov This modulation of cytokine production underscores the anti-inflammatory properties of this compound.
| Cytokine/Chemokine | Model System | Effect of this compound | Reference |
| IL-1β | Human PBMCs | Significant Decrease | nih.gov |
| IL-1β | RAW 264.7 Cells | Inhibition (IC50: 10.08 µM) | biorxiv.org |
| IL-2 | Human PBMCs | Significant Decrease | nih.gov |
| IL-6 | Human PBMCs | Significant Decrease | nih.gov |
| IL-6 | RAW 264.7 Cells | Inhibition (IC50: 16.9 µM) | biorxiv.org |
| IL-6 | COVID-19 Patients | Significant Decrease | nih.gov |
| TNF-α | COVID-19 Patients | Significant Decrease | nih.gov |
| IL-8 | COVID-19 Patients | Significant Decrease | nih.gov |
| IL-10 | Human PBMCs | Significant Decrease | nih.gov |
| IL-12 | Human PBMCs | Significant Decrease | nih.gov |
Activation of Innate Immune Pathways (e.g., Interferon Pathway, Toll-like Receptor 8)
This compound enhances the host's innate immune response, a critical first line of defense against pathogens. One of the key mechanisms is the activation of the interferon (IFN) pathway. nih.gov Studies have shown that this compound and its active metabolite, tizoxanide (B1683187), are potent inducers of type I interferons (IFN-α and IFN-β). unimi.itresearchgate.net This leads to the selective activation of several interferon-stimulated genes (ISGs), which play a vital role in inhibiting viral replication. unimi.it In influenza virus-stimulated PBMCs, tizoxanide was observed to increase the mRNA expression of IFN-α and IFN-β, as well as various ISGs such as MXA, PRKCZ, ADAR, and CXCL10. researchgate.net
Furthermore, this compound has been found to modulate the expression of Toll-like receptors (TLRs). Specifically, its active metabolite, tizoxanide, has been shown to increase the expression of TLR8 in monocytes. researchgate.net TLR8 is an important pattern recognition receptor that recognizes single-stranded viral RNA, and its activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons, thereby enhancing the antiviral response.
| Pathway/Receptor | Cell Type | Effect of this compound/Tizoxanide | Key Findings | Reference |
| Interferon Pathway | Human PBMCs | Activation | Increased mRNA expression of IFN-α, IFN-β, and various ISGs (MXA, PRKCZ, ADAR, CXCL10) | researchgate.net |
| Toll-like Receptor 8 (TLR8) | Monocytes | Increased Expression | Enhanced expression of TLR8, a key receptor in antiviral innate immunity | researchgate.net |
Enhancement of Adaptive Immune Responses (e.g., CD4+ T cell, CD8+ T cell Activity)
This compound also influences the adaptive immune system, which provides a more specific and long-lasting immune response. The compound's active metabolite, tizoxanide, has been shown to enhance T-cell mediated immunity. In studies using influenza-stimulated PBMCs, tizoxanide treatment led to an increase in IFN-γ and IL-2 secreting CD4+ T cells, which are crucial for coordinating the adaptive immune response. researchgate.net
Moreover, tizoxanide was found to boost the activity of cytotoxic T lymphocytes (CTLs), as evidenced by an increase in CTL degranulation and a higher number of Fas-expressing CD8+ T cells. researchgate.net Fas is a receptor that, when engaged, can trigger apoptosis, a key mechanism by which CTLs eliminate virus-infected cells. However, in a study on PBMCs from patients with type 2 diabetes, this compound was found to inhibit T-cell proliferation induced by anti-CD3 and anti-CD28 antibodies. nih.gov This suggests that the effect of this compound on T-cell activity may be context-dependent. A clinical trial in moderate COVID-19 patients treated with this compound showed a decrease in the activation markers HLA-DR on CD4+ T cells and CD38 on both CD4+ and CD8+ T cells. nih.gov
| T-Cell Population | Condition | Effect of this compound/Tizoxanide | Specific Findings | Reference |
| CD4+ T cells | Influenza-stimulated PBMCs | Enhancement | Increase in IFN-γ and IL-2 secreting cells | researchgate.net |
| CD8+ T cells (CTLs) | Influenza-stimulated PBMCs | Enhancement | Increased degranulation and Fas-expressing cells | researchgate.net |
| T lymphocytes | PBMCs from Type 2 Diabetes Patients | Inhibition of Proliferation | Three-fold lower proliferation compared to antibody-stimulated cells | nih.gov |
| CD4+ T cells | Moderate COVID-19 Patients | Decrease in Activation Markers | Reduction in HLA-DR and CD38 expression | nih.gov |
| CD8+ T cells | Moderate COVID-19 Patients | Decrease in Activation Markers | Reduction in CD38 expression | nih.gov |
Regulation of Inflammatory Processes (e.g., Cytokine Storm Mitigation, NLRP3 Inflammasome Inhibition)
A critical aspect of this compound's immunomodulatory action is its ability to regulate excessive inflammatory responses, such as the cytokine storm observed in severe infections. nih.gov By curbing the production of key pro-inflammatory cytokines like IL-6 and TNF-α, this compound can help mitigate the systemic inflammation that leads to tissue damage. bioworld.comnih.gov
| Macrophage Phenotype | Cell Source | Treatment | Effect | Reference |
| M1 (pro-inflammatory) | PBMCs from Type 2 Diabetes Patients | This compound | Decrease in M1 subpopulation | nih.govresearchgate.net |
| M2 (anti-inflammatory) | PBMCs from Type 2 Diabetes Patients | This compound | Increase in M2 subpopulation | nih.govresearchgate.net |
Agonist Activity at Nuclear Receptors (e.g., PPAR-γ)
This compound has been identified as a ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) with agonistic effects. nih.gov PPAR-γ is a nuclear receptor that plays a key role in regulating glucose metabolism, lipid metabolism, and inflammation. frontiersin.org Activation of PPAR-γ generally leads to anti-inflammatory responses. While a specific EC50 value for this compound's agonist activity at PPAR-γ is not consistently reported, its classification as a PPAR-γ agonist suggests that some of its immunomodulatory and anti-inflammatory effects may be mediated through the activation of this receptor. nih.govmdpi.com Synthetic PPAR-γ agonists, such as thiazolidinediones, are known to exert potent anti-inflammatory effects. nih.gov
Targeting Cellular Metabolism and Mitochondrial Function
Modulation of Oxidative Phosphorylation and Mitochondrial Respiration
Nitazoxanide directly influences mitochondrial oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in most animal cells. nih.gov Research indicates that this compound functions as an uncoupler of OXPHOS. nih.gov This activity leads to an increase in the mitochondrial oxygen consumption rate (OCR). biorxiv.orgresearchgate.net For instance, in HepG2 cells, both this compound and its active metabolite, tizoxanide (B1683187), were shown to dose-dependently increase the mitochondrial OCR. researchgate.net
In pathological contexts, this compound can normalize mitochondrial activity. In a model of osteoarthritis, the compound attenuated oxidative phosphorylation and restored the mitochondrial respiratory capacity in IL-1β-stimulated chondrocytes. nih.gov Similarly, in cellular models of Parkinson's disease, this compound was found to ameliorate the loss in oxygen consumption rate induced by the toxin MPP+. uq.edu.au This suggests that this compound can modulate mitochondrial respiration, increasing it under basal conditions and restoring it under conditions of mitochondrial dysfunction. nih.govuq.edu.au
| Cell/Model System | Condition | Observed Effect on OCR | Source |
|---|---|---|---|
| HepG2 cells | Basal | Dose-dependent increase | researchgate.net |
| OA Chondrocytes | IL-1β Stimulation | Normalized/Restored respiratory capacity | nih.gov |
| Cellular Model of Parkinson's Disease | MPP+ Induced Toxicity | Ameliorated toxin-induced loss in OCR | uq.edu.au |
Induction of Mitochondrial Uncoupling
A primary mechanism underlying this compound's effects on mitochondrial respiration is the induction of mitochondrial uncoupling. nih.gov Both this compound and its metabolite, tizoxanide, are recognized as agents that induce a mild mitochondrial uncoupling effect. biorxiv.orguq.edu.aunih.govresearchgate.net This process involves an increase in the passive proton conductance across the inner mitochondrial membrane, which dissipates the proton gradient normally used by ATP synthase to produce ATP. nih.gov The energy from the proton gradient is instead released as heat.
This mild uncoupling is considered a key aspect of the drug's mechanism of action, linking its impact on bioenergetics to the activation of downstream signaling pathways. nih.gov For example, the induction of mild mitochondrial uncoupling by this compound has been directly linked to the activation of cellular AMPK. nih.govresearchgate.net This effect is thought to underlie many of the compound's therapeutic potentials, including its antiviral properties and its ability to restore ATP production in the face of mitochondrial toxins. nih.govbiorxiv.org
Activation of AMP-activated Protein Kinase (AMPK) Signaling Pathway
This compound and tizoxanide are potent activators of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.net AMPK is a crucial cellular energy sensor that is activated during states of low energy (high AMP:ATP ratio) to restore metabolic homeostasis. nih.gov this compound treatment leads to a substantial increase in the phosphorylation of AMPKα, the catalytic subunit of the AMPK complex, which is a marker of its activation. nih.gov
The activation of AMPK by this compound is considered a critical upstream event that mediates many of its protective effects. nih.govnih.gov For instance, in chondrocytes, the mitochondrial and metabolic improvements induced by this compound were negated by the knockdown of AMPK, confirming its essential role. nih.gov This activation is mechanistically linked to the compound's mitochondrial uncoupling effect, which can alter the cellular energy charge and trigger AMPK. nih.gov The activation of AMPK by this compound has been associated with anti-inflammatory effects, the inhibition of the mTORC1 pathway, and even lifespan extension in preclinical models like Caenorhabditis elegans. nih.govnih.govbiorxiv.org
| Model System | Key Finding | Downstream Consequence | Source |
|---|---|---|---|
| Osteoarthritis Chondrocytes | Substantially increased AMPK phosphorylation. | Mediated mitochondrial protection and mTORC1 inhibition. | nih.govnih.gov |
| A10 Cells & RAW264.7 Macrophages | Activated cellular AMPK. | Inhibited NLRP3 inflammasome activation. | nih.gov |
| Caenorhabditis elegans | Induced AMPK activation. | Contributed to lifespan extension. | nih.gov |
| Asthmatic Mouse Model (Lung Tissue) | Activated AMPK. | Reduced airway inflammation and hyperresponsiveness. | biorxiv.org |
Inhibition of mTORC1 Signaling Pathway
Concurrent with the activation of AMPK, this compound and tizoxanide act as strong inhibitors of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. plos.orgnih.govnih.gov The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition is a key trigger for autophagy. nih.govnih.gov
Studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of key downstream targets of mTORC1, including p70S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). nih.gov The mechanism of mTORC1 inhibition by this compound is linked to its activation of AMPK; AMPK is a well-established negative regulator of mTORC1. nih.govnih.gov By activating AMPK, this compound effectively shuts down mTORC1 signaling, which contributes to its effects on autophagy, inflammation, and cellular metabolism. nih.govnih.govresearchgate.net
Impact on Glycolytic Metabolic Reprogramming (e.g., Glucose Uptake, GLUT1 Expression)
This compound has been shown to counteract the metabolic shift towards glycolysis, a phenomenon often observed in inflammatory conditions and cancer known as metabolic reprogramming. nih.gov In a model of osteoarthritis where chondrocytes were stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine, the cells exhibited an increase in glycolysis. nih.gov
Treatment with this compound effectively reversed these IL-1β-induced glycolytic changes. nih.govnih.gov It achieved this by directly inhibiting glucose uptake and reducing the expression of Glucose Transporter 1 (GLUT1), a key protein responsible for facilitating glucose entry into cells. nih.govnih.gov Furthermore, this compound treatment led to a reduction in the extracellular acidification rate (ECAR), a direct measure of glycolytic activity. nih.gov These findings indicate that this compound can modulate cellular energy metabolism by limiting the reliance on glycolysis, particularly under inflammatory stress. nih.gov
| Parameter | Effect of this compound Treatment | Source |
|---|---|---|
| Glucose Uptake | Inhibited | nih.govnih.gov |
| GLUT1 Expression | Inhibited | nih.govnih.gov |
| Extracellular Acidification Rate (ECAR) | Reduced | nih.gov |
Mitochondrial Protective Effects and Reduction of Reactive Oxygen Species
Beyond modulating bioenergetics, this compound exhibits significant mitochondrial protective effects. nih.govnih.gov In various models of cellular stress, this compound treatment has been shown to restore the mitochondrial membrane potential, a key indicator of mitochondrial health. nih.govnih.gov A major aspect of this protective function is the compound's ability to reduce the levels of mitochondrial reactive oxygen species (ROS), which are damaging byproducts of metabolism that contribute to cellular damage and inflammation. nih.govuq.edu.au
The mechanisms for this antioxidant effect are multifaceted. This compound treatment has been found to decrease the expression of NOX4, a member of the NADPH oxidase family and a major source of ROS. nih.gov Concurrently, it activates the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response. frontierspartnerships.org This leads to the increased expression and activity of protective antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), thereby enhancing the cell's capacity to neutralize oxidative stress. frontierspartnerships.org
Enhancement of Cellular Autophagy
Autophagy is a fundamental catabolic process where cells degrade and recycle their own components to maintain homeostasis and clear damaged organelles or protein aggregates. Multiple studies report that this compound and tizoxanide are potent stimulators of autophagy. nih.govplos.orgnih.govnih.gov This pro-autophagic effect is demonstrated by an increase in the formation of autophagosomes and the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key marker of autophagy induction. plos.orgplos.org
The stimulation of autophagy by this compound is mechanistically linked to its inhibition of mTORC1, a major negative regulator of the autophagic process. nih.govnih.gov The activation of the AMPK-JNK pathway by this compound's mitochondrial uncoupling effects has also been identified as a crucial driver of this process. nih.gov This enhancement of autophagy is functionally significant, as it has been shown to promote the clearance of disease-related protein aggregates, such as α-synuclein in models of Parkinson's disease. nih.gov However, it is noteworthy that one study has suggested a different mechanism, proposing that this compound inhibits late-stage autophagy by blocking the acidification of lysosomes, which is necessary for the final degradation step. nih.gov This finding suggests a complex, possibly context-dependent, role for this compound in modulating the autophagic flux.
Regulation of Mitochondrial Quality Control (e.g., MNRR1 Transcription, Mitophagy)researchgate.net
This compound has been identified as a significant modulator of mitochondrial quality control, primarily through its influence on the transcription of the Mitochondrial Nuclear Retrograde Regulator 1 (MNRR1) and the process of mitophagy. These actions underscore the compound's potential to impact cellular homeostasis and response to mitochondrial stress.
MNRR1 Transcription
This compound and its primary metabolite, tizoxanide, have been identified as potent transcriptional activators of MNRR1. biorxiv.orgnih.govbiorxiv.org This regulatory function is crucial, as MNRR1 is a bi-organellar protein that plays a key role in cellular stress responses and mitochondrial function. biorxiv.org Research has shown that this compound can effectively increase the expression of MNRR1, which in turn can help to restore mitochondrial function in pathological states. biorxiv.orgnih.govnih.gov
The mechanism by which this compound stimulates MNRR1 transcription involves the modulation of hypoxia-inducible factor 2-alpha (HIF2α). nih.govnih.gov Under certain pathological conditions, such as in MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) syndrome, a state of pseudohypoxia can lead to the stabilization of HIF2α protein. nih.gov This stabilized HIF2α then binds to the MNRR1 promoter, acting as a transcriptional repressor and leading to reduced MNRR1 levels. nih.gov this compound treatment has been shown to counteract this by reducing HIF2α protein levels, thereby relieving the transcriptional inhibition of MNRR1. nih.govnih.gov This ultimately leads to an increase in MNRR1 transcription and subsequent restoration of its downstream functions, including the enhancement of cellular respiration and mitophagy. nih.gov
A high-throughput screening of 2,400 FDA-approved compounds identified this compound as an activator of MNRR1 transcription. nih.gov Further studies in HTR8 cells determined the half-maximal effective concentration (EC50) for this activity. nih.gov
| Parameter | Value | Cell Line | Reference |
| EC50 for MNRR1 activation | 0.115 µM | HTR8 | nih.gov |
Mitophagy
This compound exerts a complex, dual role in the regulation of mitophagy, the selective degradation of damaged mitochondria. On one hand, it initiates the mitophagy process in response to mitochondrial damage, while on the other, it impairs the final stages of this pathway, leading to a phenomenon known as mitophagy flux impairment. cityu.edu.hkcityu.edu.hkparkinsonsnewstoday.com
The initiation of mitophagy by this compound is mediated through the well-established PINK1-Parkin pathway. cityu.edu.hknih.gov In response to mitochondrial damage induced by this compound, PTEN-induced putative kinase 1 (PINK1) accumulates on the outer mitochondrial membrane. cityu.edu.hk This leads to the recruitment and activation of the E3 ubiquitin ligase Parkin, which in turn ubiquitinates mitochondrial outer membrane proteins. nih.govresearchgate.net This ubiquitination serves as a signal for the recruitment of autophagy receptors, such as NDP52, to the damaged mitochondria, thereby initiating the formation of the mitophagosome. cityu.edu.hk
However, studies in bladder cancer cells have revealed that while this compound triggers these initial steps, it also inhibits the subsequent lysosomal degradation of the engulfed mitochondria. cityu.edu.hkcityu.edu.hkparkinsonsnewstoday.com This leads to an accumulation of mitophagosomes that have failed to fuse with lysosomes and degrade their contents, a state referred to as impaired mitophagy flux. cityu.edu.hk This impairment is linked to lysosomal dysfunction induced by this compound. cityu.edu.hk The entire process, from mitophagy initiation to the impairment of lysosomal function, has been shown to be dependent on the production of mitochondrial reactive oxygen species (ROS). cityu.edu.hk
The table below summarizes the findings on the effect of this compound on the colocalization of the autophagy receptor NDP52 with the mitochondrial marker TOM20, a key step in mitophagy initiation.
| Condition | Pearson's Correlation Coefficient (PCC) for NDP52 and TOM20 Colocalization | Cell Line | Reference |
| Control (siNC) | 0.24 ± 0.06 | MGHU3 | cityu.edu.hk |
| This compound Treated (siNC + NTZ) | 0.64 ± 0.04 | MGHU3 | cityu.edu.hk |
| PINK1 Knockdown (siPINK1) | 0.17 ± 0.04 | MGHU3 | cityu.edu.hk |
| PINK1 Knockdown + this compound (siPINK1 + NTZ) | 0.37 ± 0.02 | MGHU3 | cityu.edu.hk |
These data demonstrate a significant increase in the colocalization of NDP52 with mitochondria upon this compound treatment, which is dependent on the presence of PINK1. cityu.edu.hk
Preclinical Research Methodologies and Findings
In Vitro Efficacy Studies (e.g., Cell Lines, Reconstructed Human Airway Epithelium Models)
Nitazoxanide's broad-spectrum antimicrobial potential has been extensively evaluated through various in vitro models, demonstrating its activity against a range of viruses, parasites, and bacteria.
In virology, the efficacy of this compound and its active metabolite, tizoxanide (B1683187), against SARS-CoV-2 has been a subject of significant research. Studies using Vero E6 cells, a cell line derived from the kidney of an African green monkey, have shown that both compounds exhibit strong antiviral activity. fda.gov For instance, one study reported 50% inhibitory concentration (IC50) values of 4.04 µM for this compound and 3.62 µM for tizoxanide in these cells without evidence of cytotoxicity. fda.gov The antiviral effect was confirmed in primate and human cell models, including stem cell-derived human alveolar epithelial type 2 cells. lshtm.ac.uknih.gov
Further investigations have utilized more physiologically relevant models, such as reconstructed human airway epithelium. In a reconstituted bronchial human airway epithelium model, this compound demonstrated activity against SARS-CoV-2. clinicaltrials.govbiorxiv.org At concentrations above its 50% effective concentration (EC50), a significant reduction in infectious titers was observed at 3 and 4 days post-infection. biorxiv.org These models, which mimic the structure and function of the human respiratory tract, are crucial for evaluating the potential of therapeutic agents against respiratory viruses. semanticscholar.org
The antiparasitic activity of this compound has also been well-characterized in vitro. In cell culture assays against Cryptosporidium parvum, a concentration of 10 μg/ml (32 μM) of this compound consistently reduced parasite growth by over 90% with minimal cytotoxicity. researchgate.netnih.gov This level of inhibition was significantly greater than that produced by paromomycin, another antimicrobial agent, at a much higher concentration. researchgate.netnih.gov
In the field of bacteriology, this compound has shown promise against Mycobacterium tuberculosis. It has demonstrated bactericidal activity against the H37Rv laboratory strain, with a minimum inhibitory concentration (MIC) of 16 μg/ml. nih.gov Importantly, its efficacy extends to clinical isolates, with MICs against 50 different strains ranging from 12 to 28 μg/ml, irrespective of their resistance to first- or second-line anti-tuberculosis drugs. nih.gov The compound is effective against both replicating and non-replicating M. tuberculosis. nih.gov
Table 1: In Vitro Efficacy of this compound Against Various Pathogens
| Pathogen | In Vitro Model | Key Finding |
|---|---|---|
| SARS-CoV-2 | Vero E6 Cells | IC50 of 4.04 µM. fda.gov |
| SARS-CoV-2 | Reconstructed Bronchial Human Airway Epithelium | Significant reduction in infectious titers. clinicaltrials.govbiorxiv.org |
| Cryptosporidium parvum | Cell Culture | >90% reduction in parasite growth at 10 µg/ml. researchgate.netnih.gov |
| Mycobacterium tuberculosis | H37Rv Laboratory Strain | MIC of 16 µg/ml. nih.gov |
| Mycobacterium tuberculosis | 50 Clinical Isolates | MIC range of 12-28 µg/ml. nih.gov |
Animal Model Research for Infectious Diseases
The Syrian hamster has emerged as a key model for studying SARS-CoV-2 pathogenesis and evaluating potential therapeutics. lshtm.ac.uknih.gov In studies investigating this compound, oral treatment of infected hamsters was shown to significantly inhibit virus-driven weight loss. lshtm.ac.uknih.govnih.gov Compared to vehicle-treated controls, animals receiving this compound also exhibited reduced inflammation, viral dissemination, and the formation of syncytia in the lungs. lshtm.ac.uk Lung biopsies from treated hamsters revealed lower viral titers at two days post-infection. fda.govnih.gov These findings suggest that oral administration of this compound can attenuate the severity of the disease in this animal model. fda.govlshtm.ac.uknih.gov However, other studies have reported conflicting results, suggesting that despite promising in vitro data, this compound treatment failed to impair viral replication or reduce disease severity in the hamster model. clinicaltrials.govresearchgate.net These discrepancies were hypothesized to be due to insufficient concentrations of the active metabolite, tizoxanide, reaching the affected organs. clinicaltrials.govresearchgate.net
Animal models have been instrumental in the preclinical evaluation of this compound's antiparasitic properties. In studies of cryptosporidiosis, immunosuppressed mouse models have been utilized. While this compound is the only FDA-approved treatment for this infection, its efficacy can be limited in immunocompromised individuals. One study using anti-gamma-interferon-conditioned SCID mice found that this compound was ineffective at reducing the parasite burden of C. parvum. nih.gov In contrast, a gnotobiotic piglet model of diarrhea showed that this compound was partially effective at reducing the parasite load, more closely mimicking the partial response observed in some human patients. researchgate.netnih.gov
The anthelmintic activity of this compound has been explored using various models. The free-living nematode Caenorhabditis elegans serves as a valuable model organism. In C. elegans, this compound was found to induce a transient spastic paralytic effect, suggesting a neuromuscular mode of action. lshtm.ac.uk This effect is thought to be mediated through nicotinic receptors. lshtm.ac.uk Electrophysiological techniques in the parasitic roundworm Ascaris suum also demonstrated a neuromuscular effect, although at higher concentrations. lshtm.ac.uk In vivo studies in a whipworm mouse model (Trichuris muris) and a hookworm hamster model (Ancylostoma ceylanicum) have also been conducted. In T. muris-infected mice, oral this compound achieved a worm burden reduction of 56.09% following a single dose. However, in A. ceylanicum-infected hamsters, no significant effect was observed with this compound alone.
Table 2: Efficacy of this compound in Parasitic Animal Models
| Parasite | Animal Model | Key Finding |
|---|---|---|
| Cryptosporidium parvum | SCID Mice | Ineffective at reducing parasite burden. nih.gov |
| Cryptosporidium parvum | Gnotobiotic Piglets | Partially effective at reducing parasite burden. researchgate.netnih.gov |
| Trichuris muris | Mice | 56.09% worm burden reduction with a single dose. |
| Ancylostoma ceylanicum | Hamsters | No significant effect observed. |
The evaluation of this compound for the treatment of tuberculosis in animal models has presented challenges. While the drug shows significant bactericidal activity against M. tuberculosisin vitro, studies in mouse models have not been informative. nih.gov This is because this compound is quantitatively glucuronidated in mice, and the resulting glucuronide metabolite is inactive against M. tuberculosis. nih.gov This metabolic difference highlights a limitation of the mouse model for predicting the efficacy of this specific compound in humans. Despite this, this compound has demonstrated activity against Mycobacterium leprae in a mouse footpad model, where it provided anti-mycobacterial activity equivalent to rifampicin.
Pharmacokinetic and Biodistribution Investigations in Preclinical Models
Pharmacokinetic studies in preclinical models are essential for understanding the absorption, distribution, metabolism, and excretion of a drug. For this compound, a consistent finding across experimental animals is its rapid and extensive conversion to the active metabolite, tizoxanide. clinicaltrials.gov Parent this compound is typically not detected in plasma following oral administration.
In hamsters, pharmacokinetic studies have been conducted to support research on SARS-CoV-2. Following administration, blood was collected to measure the concentration of tizoxanide in the plasma. clinicaltrials.gov A key finding from these studies was that the concentrations of tizoxanide in the lungs and other organs of interest were often below the in vitro EC50 for SARS-CoV-2. clinicaltrials.govresearchgate.net This suggests that insufficient drug distribution to the site of infection may limit its antiviral efficacy in vivo. clinicaltrials.gov
Pharmacokinetic studies in mice have also been performed, particularly in the context of developing inhalable formulations for tuberculosis. nih.gov These investigations have examined the biodistribution of this compound following pulmonary delivery. nih.gov In goats, pharmacokinetic analysis of tizoxanide after oral administration of this compound was described by a one-compartment open model with first-order absorption. The study also revealed that tizoxanide is highly protein-bound in goat plasma, with a binding percentage of over 95%.
The metabolism of this compound has been investigated using liver microsomes. In incubations with human microsomes, tizoxanide was the only metabolite produced. In contrast, rat microsomes yielded hydroxylated tizoxanide in addition to tizoxanide, indicating species-specific differences in metabolism.
Advanced Molecular and Omics Approaches in Preclinical Evaluation (e.g., Transcriptomics)
Advanced molecular techniques, such as transcriptomics, are increasingly being used in preclinical research to elucidate the mechanisms of action of therapeutic compounds. While not in an infectious disease model, a study on head and neck squamous cell carcinoma (HNSCC) demonstrates the application of these methods to understand the effects of this compound. nih.gov By integrating bulk RNA-seq, single-cell, and spatial transcriptomics, researchers evaluated the impact of this compound on the tumor microenvironment. nih.gov This approach revealed that this compound may regulate autophagy, a key cellular process, and identified potential target proteins such as NKX2-3, PINK1, BIRC5, and CDKN2A. nih.gov Such detailed molecular analysis provides insights into the pathways modulated by the drug, which could be relevant to its effects in other disease contexts, including infectious diseases where host-directed therapies are considered. The use of these "omics" technologies allows for a more comprehensive understanding of a drug's biological effects beyond simple efficacy readouts. nih.gov
Clinical Research Pathways and Efficacy Assessments
Efficacy in Protozoal Infections (e.g., Cryptosporidiosis, Giardiasis, Amebiasis)
Nitazoxanide has been extensively studied for its efficacy against intestinal protozoal infections and is the first drug to be licensed in the United States for the treatment of Cryptosporidium parvum. nih.govnih.gov
Cryptosporidiosis : this compound is an FDA-approved treatment for diarrhea caused by Cryptosporidium species. nih.govoup.comutmb.edu In a study involving 18 patients in tropical Africa, 17 of whom were HIV-positive, treatment with this compound resulted in the eradication or reduction of C. parvum oocysts by over 95% in seven of the 12 patients with Stage 4 AIDS. nih.gov This reduction was associated with a complete resolution of diarrhea in four of these seven patients. nih.gov However, its efficacy is noted to be lower in immunocompromised individuals, such as those with HIV or organ transplant recipients, and in malnourished children. utmb.edutandfonline.com
Giardiasis : The drug is also approved for treating infections caused by Giardia intestinalis (also known as Giardia lamblia). nih.govoup.com It has been shown to be effective and may have a role in treating cases of giardiasis that are resistant to metronidazole (B1676534). nih.gov
Amebiasis : Clinical studies have demonstrated this compound's effectiveness in treating amebiasis caused by Entamoeba histolytica. nih.gov In prospective, randomized, double-blind, placebo-controlled studies conducted in Egypt, this compound was evaluated for intestinal amebiasis. nih.govoup.com Four days after a 3-day course of treatment, 94% of 34 patients treated with this compound experienced symptom resolution, compared to 50% of 30 patients who received a placebo. nih.govresearchgate.net Furthermore, 94% of the this compound group were free of E. histolytica in post-treatment stool samples, compared to 43% in the placebo group. nih.govoup.com In a study of 17 adults with hepatic amebiasis, all patients responded to a 10-day course of this compound therapy. nih.govoup.com Another study suggests this compound has equivalent efficacy to metronidazole in treating uncomplicated amebic liver abscess, with better tolerability. nih.gov
Table 1: Efficacy of this compound in Protozoal Infections
| Infection | Study Population | Key Efficacy Finding | Reference |
|---|---|---|---|
| Cryptosporidiosis | 12 AIDS patients (Stage 4) | >95% reduction/eradication of oocysts in 7/12 (58%) patients. | nih.gov |
| Intestinal Amebiasis | 64 outpatients | 94% symptom resolution vs. 50% for placebo; 94% parasite eradication vs. 43% for placebo. | nih.govresearchgate.net |
| Hepatic Amebiasis | 17 hospitalized adults | 100% response rate to therapy. | nih.govoup.com |
Efficacy in Viral Infections
Beyond its antiparasitic action, this compound has been investigated for its broad-spectrum antiviral properties. nih.gov
This compound has been shown to inhibit the replication of a wide range of influenza viruses in vitro, including strains resistant to neuraminidase inhibitors. nih.gov A phase 2b/3 randomized, double-blind, placebo-controlled trial evaluated its efficacy in treating acute uncomplicated influenza. nih.govuiowa.edu The study enrolled participants aged 12-65 within 48 hours of symptom onset. uiowa.edu The primary endpoint was the time from the first dose to the alleviation of symptoms. nih.gov For patients with confirmed influenza, the median duration of symptoms was 95.5 hours for the group receiving 600 mg of this compound, compared to 116.7 hours for the placebo group, a statistically significant reduction. nih.govnih.govuiowa.edu The study concluded that this regimen was associated with a reduction in the duration of symptoms and also reduced viral shedding. nih.govnih.gov
Table 2: Efficacy of this compound in Acute Uncomplicated Influenza
| Treatment Group | Number of Patients | Median Time to Symptom Alleviation (Hours) | Comparison to Placebo | Reference |
|---|---|---|---|---|
| This compound 600 mg | 211 | 95.5 | p=0.0084 | nih.govuiowa.edu |
| This compound 300 mg | 201 | 109.1 | p=0.52 | nih.govuiowa.edu |
| Placebo | 212 | 116.7 | N/A | nih.govuiowa.edu |
Table 3: Efficacy of this compound in Viral Gastroenteritis
| Virus | Study Population | Median Time to Symptom Resolution (this compound vs. Placebo) | Reference |
|---|---|---|---|
| Rotavirus, Norovirus, Adenovirus | Adults and Adolescents | 1.5 days vs. 2.5 days | nih.gov |
| Rotavirus | Children | 31 hours vs. 75 hours | nih.gov |
| Norovirus | Adults and Adolescents | 1.5 days vs. 2.5 days | nih.gov |
This compound's antiviral activity extends to the hepatitis B (HBV) and C (HCV) viruses, which has been demonstrated in both in vitro systems and clinical trials. nih.govresearchgate.net
Hepatitis C : For chronic hepatitis C genotype 4, phase II clinical trials showed that this compound in combination with peginterferon and ribavirin (B1680618) led to sustained virologic response (SVR) rates of 79% and 80% in two studies, which was higher than the approximate 50% response rate for the standard of care at the time (peginterferon plus ribavirin). nih.gov A multicenter, randomized, double-blind, placebo-controlled study evaluated this compound monotherapy in 50 patients with chronic hepatitis C genotype 4. nih.gov In this study, 30.4% of patients in the this compound group achieved undetectable serum HCV RNA during therapy compared to none in the placebo group. nih.gov Of those who responded, four patients (17.4% of the total treated) maintained a sustained virological response 24 weeks after treatment ended. nih.gov A meta-analysis of seven trials concluded that this compound decreased the risk of failing to achieve SVR when compared to a placebo or no intervention. regionh.dk
Hepatitis B : Preliminary studies in patients with chronic hepatitis B suggest that this compound can suppress serum HBV DNA. nih.gov In one small trial, this compound treatment led to a decrease in serum HBV DNA in all HBeAg-positive patients, with loss of HBeAg in 3 of 4 patients and loss of HBsAg in one patient. nih.govresearchgate.net Among HBeAg-negative patients, 7 of 8 had undetectable HBV DNA, and 2 experienced loss of HBsAg. nih.gov A pilot trial supported the potential for this compound to not only suppress HBV DNA but also lead to HBsAg loss. nih.gov However, a subsequent randomized controlled trial was terminated early due to a lack of efficacy, as it did not meet its primary or secondary endpoints for HBsAg reduction. postersessiononline.eu
Table 4: Efficacy of this compound in Chronic Hepatitis B and C
| Infection | Therapy | Key Efficacy Finding | Reference |
|---|---|---|---|
| Hepatitis C (Genotype 4) | Combination with Peginterferon + Ribavirin | SVR of 79-80% vs. ~50% for standard of care. | nih.gov |
| Hepatitis C (Genotype 4) | Monotherapy | 17.4% SVR vs. 0% for placebo. | nih.gov |
| Hepatitis B | Monotherapy (Preliminary Study) | Suppression of HBV DNA; loss of HBeAg and HBsAg in a subset of patients. | nih.govresearchgate.net |
| Hepatitis B | Monotherapy (RCT) | Did not meet primary endpoints for HBsAg reduction; study terminated. | postersessiononline.eu |
During the COVID-19 pandemic, this compound was investigated as a potential treatment due to its in vitro antiviral activity and anti-inflammatory effects. frontiersin.orgnih.gov A multicenter, randomized, double-blind, placebo-controlled trial in patients with mild COVID-19 found that while this compound did not significantly alter the time to symptom resolution, it did significantly reduce viral load compared to placebo. ersnet.org At the end of the 5-day therapy, 29.9% of patients in the this compound group tested negative for SARS-CoV-2, compared to 18.2% in the placebo group. ersnet.org
Another trial involving hospitalized patients with COVID-19 pneumonia requiring supplemental oxygen found that this compound did not prevent admission to the intensive care unit. frontiersin.org However, it did improve clinical outcomes, reduced the time to hospital discharge (median of 8 days vs. 10 days for placebo), and lowered oxygen requirements between days 3 and 7. frontiersin.org A separate study in mildly or moderately ill COVID-19 patients showed a relative risk reduction of 85% for progression to severe illness after this compound treatment. news-medical.net In contrast, a trial evaluating this compound for the prevention of SARS-CoV-2 infection in high-risk individuals found no significant preventative effect. nih.gov A systematic review and meta-analysis of five blinded, placebo-controlled RCTs concluded there was no evidence of clinical benefits from using this compound to treat patients with mild or moderate COVID-19. nih.gov
Table 5: Efficacy of this compound in COVID-19
| Patient Population | Primary Outcome | Key Efficacy Finding | Reference |
|---|---|---|---|
| Mild COVID-19 | Symptom Resolution | No significant difference in symptom resolution; significant viral load reduction (p=0.006). | ersnet.org |
| Hospitalized with Pneumonia | ICU Admission | No difference in ICU admission; reduced time to hospital discharge and oxygen needs. | frontiersin.org |
| Mild or Moderate COVID-19 | Progression to Severe Illness | 85% relative risk reduction in progression to severe illness. | news-medical.net |
| High-Risk Individuals (Prevention) | SARS-CoV-2 Infection | No significant preventative effect. | nih.gov |
Efficacy in Bacterial Infections (e.g., Clostridium difficile, Helicobacter pylori)
This compound also possesses activity against certain anaerobic bacteria. nih.gov
Clostridium difficile : Given the challenges in treating C. difficile colitis, including treatment failures with metronidazole, alternatives have been sought. nih.gov this compound has shown excellent in vitro activity against C. difficile. medscape.com A prospective, randomized, double-blind study compared this compound to metronidazole in hospitalized patients with C. difficile colitis. nih.govbohrium.com After 7 days of treatment, 89.5% of patients who received this compound had responded, compared to 82.4% of those on metronidazole. nih.gov At 31 days, sustained responses were observed in 74.3% of patients who received a 10-day course of this compound, compared to 57.6% of those who received a 10-day course of metronidazole. nih.govmedscape.com The study concluded that this compound is at least as effective as metronidazole for this indication. nih.govreliasmedia.com Another randomized, double-blind study comparing this compound to vancomycin (B549263) found similar initial response rates (77% for this compound vs. 74% for vancomycin) and sustained response rates (89% vs. 78%). oup.com
Helicobacter pylori : this compound has microbiological characteristics similar to metronidazole but without the same level of resistance issues. uwa.edu.au When used as a single agent, however, a study involving 20 patients found that this compound did not eradicate H. pylori. uwa.edu.aunih.gov In contrast, when used in combination therapies, this compound appears to be effective. tandfonline.com A pilot study in Egypt evaluated this compound in combination with omeprazole (B731) and found an eradication rate of 83% in one treatment arm. asm.orgekb.eg A systematic review of ten studies concluded that this compound-based treatments, particularly in combination with a proton-pump inhibitor and one or two other antibiotics, demonstrate high rates of H. pylori eradication. tandfonline.com
Table 6: Efficacy of this compound in Bacterial Infections
| Infection | Comparison | Key Efficacy Finding | Reference |
|---|---|---|---|
| Clostridium difficile | vs. Metronidazole | Sustained response at 31 days: 74.3% (NTZ 10-day) vs. 57.6% (Metronidazole 10-day). | nih.govmedscape.com |
| Clostridium difficile | vs. Vancomycin | Sustained response at 31 days: 89% vs. 78%. | oup.com |
| Helicobacter pylori | Monotherapy | 0% eradication rate in a study of 20 patients. | uwa.edu.aunih.gov |
| Helicobacter pylori | Combination with Omeprazole | 83% eradication rate in one treatment arm of a pilot study. | asm.orgekb.eg |
Efficacy in Helminthic Infections
This compound has demonstrated a broad spectrum of activity against numerous intestinal helminths in various clinical research settings. The efficacy of the compound has been evaluated against both cestodes (tapeworms) and nematodes (roundworms), with research findings indicating varying degrees of success depending on the specific parasite, the intensity of the infection, and the geographic location of the study.
Cestode Infections
Clinical studies have established this compound's efficacy in treating infections caused by Taenia saginata (beef tapeworm) and Hymenolepis nana (dwarf tapeworm).
In one clinical study, a single dose of this compound was effective in eradicating T. saginata from the stool of 21 out of 22 patients, who were followed for 90 days post-treatment. oup.com Another small study in Mexico involving five cases reported a 100% parasite eradication rate for T. saginata. oup.com Furthermore, a prospective study involving 52 patients with niclosamide- and praziquantel-resistant T. saginata infection found that this compound cured 51 of them (98.1%). nih.gov
For H. nana, initial clinical trials showed that this compound was effective. oup.comscilit.com Studies in Mexico and Egypt have reported parasite reduction rates ranging from 84% for moderate infections to 97% for light infections. oup.com However, a comparative study in Peruvian children found this compound to be less efficacious than praziquantel, with cure rates of 82% versus 96%, respectively, although this difference was not statistically significant. oup.com Another study in a Peruvian village reported a treatment efficacy of 75% for H. nana infections. johnshopkins.eduoup.com
Nematode Infections
This compound's efficacy against common intestinal nematodes such as Ascaris lumbricoides, Trichuris trichiura, and hookworms has been a subject of extensive research, sometimes with conflicting results.
For Ascaris lumbricoides, a randomized clinical study in Peru demonstrated that a three-day course of this compound had comparable parasite egg-reduction rates to a single dose of albendazole (B1665689) (89% vs. 91%). oup.com Studies in Mexico have shown parasite elimination rates for Ascaris ranging from 48% for heavy infections to 100% for light infections. oup.comnih.gov A large multicenter study in Egypt involving 546 patients showed a 95% efficacy in eradicating Ascaris from stool seven days after starting treatment. oup.com Another study in a rural area of Mexico reported that this compound resolved 88% of ascariasis cases, with a 100% efficacy in light infections and 86% in moderate infections. cambridge.org
The efficacy of this compound against Trichuris trichiura (whipworm) has varied across studies. In a Peruvian study, a three-day course of this compound resulted in a higher cure rate (89% vs. 58%) and a significantly better egg reduction rate compared to a single dose of albendazole. oup.com Other studies in Mexico and Egypt have also shown effective parasite reduction, ranging from 56% in moderate infections to 100% in light infections. oup.com However, a randomized controlled trial in Pemba, Tanzania, found that single-dose this compound had no effect on T. trichiura infection, with a very low cure rate of 6.6% and an egg reduction rate of 13.4%. plos.orgnih.govnih.govresearchgate.net This study highlighted the pressing need for new anthelmintics for trichuriasis. plos.orgnih.govnih.gov
Regarding hookworm infections (Ancylostoma duodenale and Necator americanus), some studies have indicated high cure rates. nih.gov For instance, reports suggest a 96% cure rate for Ancylostoma duodenale. nih.gov A study in Tanzania showed moderate efficacy of this compound against hookworm with a cure rate of 66.7%. plos.org
Translational Perspectives and Future Research Directions
Drug Repurposing Strategy for Emerging Pathogens and Non-Infectious Diseases
The therapeutic potential of nitazoxanide is being investigated across a diverse range of conditions, from cancers to neurodegenerative and inflammatory diseases, capitalizing on its multifaceted mechanisms of action.
This compound has demonstrated promising anti-cancer properties in preclinical studies. Research indicates its potential to inhibit the proliferation of cancer cells and induce apoptosis.
In the context of colorectal carcinoma , studies have shown that this compound can exert cytotoxic effects on cancer cells. researchgate.net It has been observed to induce apoptosis and arrest the cell cycle in HCT-116 colon cancer cells. researchgate.net The mechanism appears to involve the downregulation of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colon cancer. researchgate.net
For ovarian cancer , this compound is being explored as a potential new therapeutic agent. semanticscholar.orgnih.gov Research suggests that it may act as a protein disulfide isomerase (PDI) inhibitor, leading to endoplasmic reticulum stress and subsequent cell death in cancer cells. nih.gov Furthermore, this compound has been shown to inhibit the Hippo/YAP/TAZ signaling pathway and suppress tumor growth in xenograft models of ovarian cancer. nih.gov Its ability to inhibit c-Myc, an oncogene overexpressed in many cancers, further supports its potential in ovarian cancer treatment. nih.gov
In hepatocellular carcinoma (HCC) , a network pharmacology approach has been used to investigate the potential molecular targets and pathways of this compound. frontiersin.org This research identified several key targets, including SRC, EGFR, CASP3, MMP9, mTOR, HIF1A, ERBB2, and PPARG, suggesting that this compound may exert its anti-HCC effects through multiple biological processes and signaling pathways, such as the PI3K-Akt and MAPK signaling pathways. frontiersin.org
Table 1: Investigated Anti-Cancer Mechanisms of this compound
| Cancer Type | Key Research Findings | Potential Mechanisms of Action |
| Colorectal Carcinoma | Cytotoxic effect on HCT-116 cells, induction of apoptosis, and cell cycle arrest. researchgate.net | Downregulation of Wnt/β-catenin/GSK-3β signaling. researchgate.net |
| Ovarian Cancer | Inhibition of proliferation, metastasis, and invasion of ovarian cancer cells in vitro and in vivo. nih.gov | Inhibition of the Hippo/YAP/TAZ signaling pathway, potential PDI inhibition, and suppression of c-Myc. nih.govnih.gov |
| Hepatocellular Carcinoma | Identification of multiple potential anti-HCC core targets. frontiersin.org | Involvement in pathways such as PI3K-Akt and MAPK signaling. frontiersin.org |
The potential neuroprotective effects of this compound are an active area of investigation, particularly for Alzheimer's and Parkinson's diseases.
In models of Alzheimer's disease , this compound has been shown to improve learning and memory impairments. alzdiscovery.orgnih.govnih.gov It is suggested that this compound acts as an autophagy activator, promoting the clearance of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.gov The drug appears to inhibit the PI3K/AKT/mTOR signaling pathway, which in turn stimulates autophagy. nih.govnih.gov Additionally, this compound has been found to restrain tau hyperphosphorylation, another key pathological feature of the disease, through the inhibition of the PI3K/AKT/GSK3β pathway. nih.gov Despite these promising findings, it has been noted that this compound may have poor blood-brain barrier permeability. alzdiscovery.org
For Parkinson's disease , research suggests that this compound may offer therapeutic benefits through its mitochondrial-modulating properties. alzdiscovery.org It is thought to have a mild uncoupling effect on mitochondria and may help mitigate the effects of mitochondrial toxins, which are implicated in the pathogenesis of Parkinson's disease. alzdiscovery.org
This compound's anti-inflammatory properties are being explored for their therapeutic potential in various inflammatory and autoimmune conditions.
In the context of osteoarthritis , this compound has been shown to modulate mitochondrial function and inflammatory metabolism in chondrocytes. mdpi.com It appears to exert its effects by targeting the AMPK/mTORC1 signaling pathway, which plays a role in cellular energy homeostasis and inflammation. mdpi.com
For rheumatoid arthritis , an autoimmune condition characterized by chronic inflammation of the joints, this compound has demonstrated anti-inflammatory and anti-erosive effects in preclinical models. nih.gov Studies have shown that it can reduce synovial inflammation and bone erosion in mice with collagen-induced arthritis. nih.gov The underlying mechanism is believed to involve the inhibition of the JAK2/STAT3 and NF-κB pathways in fibroblast-like synoviocytes, which are key players in the pathology of rheumatoid arthritis. nih.gov In a rat model, this compound was also found to alleviate arthritis by modulating the STAT-3 and NF-κB pathways. nih.govresearchgate.net
This compound has also been investigated for its immunomodulatory effects in the context of diabetes-related inflammation . In peripheral blood mononuclear cells from patients with type 2 diabetes, this compound was found to exert immunomodulatory effects, suggesting its potential as an anti-inflammatory treatment in this patient population. mdpi.com
This compound has been studied as a potential treatment for hepatic encephalopathy, a neuropsychiatric complication of liver cirrhosis. nih.gov Clinical trials have evaluated its efficacy and safety in preventing the recurrence of this condition. nih.govclinicaltrials.govcenterwatch.com In a randomized, double-blind controlled trial, this compound was compared to rifaximin (B1679331), a standard treatment for hepatic encephalopathy. nih.gov The results showed that patients receiving this compound had a statistically significant improvement in mental status and a longer period of remission compared to those on rifaximin. nih.gov Furthermore, this compound treatment was associated with a significant decrease in serum ammonia, TNF-α, and octopamine (B1677172) levels, which are triggers for hepatic encephalopathy. nih.gov Another study found that the addition of this compound to lactulose (B1674317) therapy significantly improved the mental status of patients with overt hepatic encephalopathy. nih.gov A pilot study also suggested that this compound was as effective as standard treatments like metronidazole (B1676534) and rifaximin in improving hepatic encephalopathy, with the added benefit of enhancing patients' quality of life. ijpsr.com
Table 2: Clinical Findings on this compound in Hepatic Encephalopathy
| Study Design | Comparison Group | Key Outcomes |
| Randomized, double-blind controlled trial | Rifaximin | This compound showed significant improvement in mental status, longer remission, and reduction in serum ammonia, TNF-α, and octopamine. nih.gov |
| Randomized controlled trial | Lactulose alone | This compound plus lactulose significantly improved mental status compared to lactulose alone. nih.gov |
| Pilot study | Metronidazole and Rifaximin | This compound demonstrated similar efficacy to standard treatments and superior improvement in quality of life. ijpsr.com |
Development of Novel Formulations and Delivery Systems for Enhanced Efficacy in Systemic Applications
To overcome challenges such as poor solubility and to enhance the therapeutic efficacy of this compound, researchers are developing novel formulations and drug delivery systems. nih.gov One approach involves the use of nanostructured lipid carriers (NLCs) to improve the oral delivery of this compound. nih.gov A study on experimental cyclosporiasis demonstrated that this compound-loaded NLCs exhibited superior efficacy compared to the commercially available drug. nih.gov Another area of development is the formulation of this compound-loaded polymeric nanoparticles, which have shown sustained drug release effects. journaljpri.com For pulmonary delivery, the development of nebulized aqueous formulations of this compound as solid drug nanoparticle dispersions is being explored. rsc.org
Exploration of Combination Regimens for Antimicrobial Resistance Mitigation and Enhanced Therapeutic Outcomes
The emergence of antimicrobial resistance is a significant global health challenge. The use of this compound in combination with other antimicrobial agents is being investigated as a strategy to mitigate resistance and improve treatment outcomes. nih.gov
A key area of this research is the eradication of Helicobacter pylori, a bacterium that can cause gastritis, peptic ulcers, and gastric cancer. ekb.eg Due to increasing resistance to conventional therapies, novel treatment regimens are needed. ekb.egeuropeanreview.org Studies have explored the efficacy of this compound-based quadruple therapies. For instance, a regimen containing this compound, amoxicillin, clarithromycin, and esomeprazole (B1671258) (NACE regimen) was found to be highly effective in eradicating H. pylori. nih.gov Another study compared two this compound-based quadruple regimens, one with moxifloxacin (B1663623) and the other with levofloxacin, and found that the moxifloxacin-containing regimen had a higher eradication rate. researchgate.net this compound has also been investigated as part of a rescue therapy for patients who have failed previous H. pylori treatments. researchgate.net In children and adolescents, a this compound-based triple therapy showed higher eradication rates compared to a standard metronidazole-based regimen. europeanreview.org
The potential for this compound to be effective against multidrug-resistant tuberculosis is also under investigation, given its activity against both replicating and non-replicating mycobacterial bacilli and its high barrier to resistance. case.edu
Advanced Computational and Systems Biology Approaches (e.g., Network Pharmacology, Molecular Docking)
Advanced computational and systems biology approaches have become instrumental in elucidating the complex mechanisms of action of existing drugs and identifying new therapeutic opportunities. For this compound, these in silico methods, particularly network pharmacology and molecular docking, have provided significant insights into its polypharmacological nature, revealing a broader range of molecular targets and pathways than previously understood.
Network Pharmacology
Network pharmacology is a computational approach used to understand drug action and multi-target effects from a systems perspective. frontiersin.org This methodology has been employed to investigate the potential of this compound in new therapeutic areas, such as cancer.
In one study focused on hepatocellular carcinoma (HCC), a network pharmacology approach was utilized to identify the potential molecular targets and pathways of this compound for HCC treatment. frontiersin.orgnih.gov Researchers began by predicting potential targets of this compound using databases like Swiss Target Prediction and Super Pred, while HCC-related targets were extracted from the GeneCards database. frontiersin.orgnih.gov By intersecting these two sets of targets, 153 potential overlapping targets were identified. nih.gov
Further analysis using protein-protein interaction (PPI) networks and pathway enrichment analyses highlighted key biological processes and signaling pathways. frontiersin.orgnih.gov Gene Ontology (GO) enrichment analysis indicated that this compound might exert anti-HCC effects by influencing processes such as protein phosphorylation and transmembrane receptor protein tyrosine kinase (RTK) signaling. frontiersin.orgnih.gov Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis identified "pathways in cancer" and "proteoglycans in cancer" as two significant pathways potentially modulated by this compound in its anti-HCC effects. frontiersin.orgnih.gov This systems-level analysis suggests that this compound's efficacy may arise from synergistic interactions across multiple targets and pathways. nih.gov
| Pathway Name | Significance |
|---|---|
| Pathways in Cancer | Identified as a key pathway potentially contributing to the anti-HCC effects of this compound. frontiersin.orgnih.gov |
| Proteoglycans in Cancer | Another key pathway suggested to be significantly involved in this compound's anti-HCC effects. frontiersin.orgnih.gov |
| Transmembrane Receptor Protein Tyrosine Kinase (RTK) Signaling Pathway | A biological process identified through GO enrichment analysis as being affected by this compound's gene targets. frontiersin.orgnih.gov |
| Protein Phosphorylation | A fundamental biological process suggested to be influenced by this compound in the context of HCC. frontiersin.orgnih.gov |
| Positive Regulation of MAP Kinase Activity | Identified through GO enrichment analysis as a potential area of this compound's activity. frontiersin.orgnih.gov |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction between a drug and its protein target.
Several molecular docking studies have been conducted to validate the targets identified through network pharmacology and to explore this compound's mechanism against various pathogens and diseases.
Anticancer Activity: In the context of HCC, molecular docking simulations were performed between this compound and the top eight identified core targets: SRC, EGFR, CASP3, MMP9, mTOR, HIF1A, ERBB2, and PPARG. frontiersin.orgnih.gov The results showed that this compound exhibited a high binding affinity for all these targets. frontiersin.orgnih.gov Notably, it showed a greater binding affinity, with an energy score of -7.0 kcal/mol or lower, for SRC, MMP9, and PPARG. frontiersin.orgnih.gov Another study investigating this compound's effect on colon cancer docked the compound with β-catenin, a key protein in the Wnt signaling pathway. semanticscholar.org The simulation yielded a strong binding energy of -10.58 Kcal/mol and identified two hydrogen bond interactions, providing a structural basis for its inhibitory action on this pathway. semanticscholar.org
Antiparasitic and Antimicrobial Activity: To better understand its broad-spectrum antimicrobial activity, docking studies have explored this compound's interactions with key microbial enzymes. In Giardia lamblia, docking simulations suggested that this compound binds with high affinity to the glucose-6-phosphate::6-phosphogluconate dehydrogenase (GlG6PD::6PGL) fused enzyme, a newly proposed pharmacological target. mdpi.com For antibacterial and antimycobacterial applications, docking studies were performed on derivatives of this compound with targets like pyruvate (B1213749) ferredoxin oxidoreductase (PFOR), glucosamine-6-phosphate synthase (G6PS), and dihydrofolate reductase (DHFR) to explore their molecular mechanisms of action. nih.govrsc.org The primary mechanism of this compound's active metabolite, tizoxanide (B1683187), is the inhibition of the PFOR enzyme, which is crucial for anaerobic energy metabolism in parasites. patsnap.compatsnap.com
These computational studies provide a theoretical foundation for this compound's therapeutic effects and offer valuable insights for rational drug design and the development of novel derivatives. nih.govnih.gov
| Target Protein | Disease/Organism Context | Reported Binding Energy (kcal/mol) |
|---|---|---|
| β-catenin | Colon Cancer | -10.58 semanticscholar.org |
| SRC | Hepatocellular Carcinoma | ≥ −7.0 frontiersin.orgnih.gov |
| MMP9 | Hepatocellular Carcinoma | ≥ −7.0 frontiersin.orgnih.gov |
| PPARG | Hepatocellular Carcinoma | ≥ −7.0 frontiersin.orgnih.gov |
| mTOR | Hepatocellular Carcinoma | High Affinity frontiersin.orgnih.gov |
| EGFR | Hepatocellular Carcinoma | High Affinity frontiersin.orgnih.gov |
| CASP3 | Hepatocellular Carcinoma | High Affinity frontiersin.orgnih.gov |
| HIF1A | Hepatocellular Carcinoma | Not specified frontiersin.orgnih.gov |
| ERBB2 | Hepatocellular Carcinoma | Not specified frontiersin.orgnih.gov |
| GlG6PD::6PGL | Giardia lamblia | High Affinity mdpi.com |
| Pyruvate Ferredoxin Oxidoreductase (PFOR) | Bacteria/Protozoa | Not specified nih.govrsc.org |
| Glucosamine-6-phosphate synthase (G6PS) | Bacteria/Protozoa | Not specified nih.govrsc.org |
| Dihydrofolate reductase (DHFR) | Bacteria/Protozoa | Not specified nih.govrsc.org |
Q & A
Q. What are the primary mechanisms of action of nitazoxanide against parasitic and viral infections?
this compound disrupts pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, blocking energy metabolism in parasites like Cryptosporidium and Giardia . It also exhibits broad antiviral activity by interfering with viral replication via host-directed mechanisms, such as modulating mitochondrial function and stimulating type I interferon responses . For experimental validation, researchers should use in vitro assays (e.g., PFOR activity inhibition in parasite lysates) and viral replication models (e.g., plaque reduction assays in cell cultures).
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as acutely toxic (oral, dermal) and hazardous to aquatic environments . Mandatory precautions include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct experiments in fume hoods to avoid inhalation of aerosols.
- Waste disposal: Segregate contaminated materials and follow EPA guidelines for hazardous waste .
- Emergency measures: Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Q. How can researchers standardize in vitro and in vivo models for this compound efficacy testing?
- Parasitic infections : Use Cryptosporidium-infected HCT-8 cells for in vitro studies and neonatal mouse models for in vivo validation .
- Antiviral activity : Employ human airway epithelial cells infected with influenza or rotavirus, monitoring viral load via qRT-PCR .
- Dosage : Optimize dose-response curves (e.g., 0.5–10 µM in vitro; 100–200 mg/kg in mice) to align with pharmacokinetic data from clinical trials .
Advanced Research Questions
Q. How can conflicting efficacy data in clinical trials for cryptosporidiosis be resolved?
Discrepancies arise from patient age, immune status, and regional parasite strains. For example, trials in immunocompromised adults showed limited efficacy (≈30% resolution) compared to immunocompetent children (≈88% resolution) . Methodological solutions include:
- Stratifying trials by host factors (e.g., CD4+ counts in HIV patients).
- Incorporating genomic analysis of Cryptosporidium isolates to identify drug-resistant strains .
- Using adaptive trial designs to adjust dosing based on pharmacokinetic variability .
Q. What experimental strategies address this compound’s limited bioavailability in systemic infections?
Poor solubility and first-pass metabolism reduce plasma concentrations. Advanced approaches include:
- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to enhance solubility and target tissues .
- Prodrugs : Synthesize derivatives (e.g., this compound phosphate) with improved absorption .
- Combination therapy : Pair with CYP450 inhibitors (e.g., cobicistat) to prolong half-life .
Q. How can researchers leverage bibliometric data to identify gaps in this compound research?
Bibliometric analyses reveal dominance by high-income countries (e.g., 45% of publications from the US and EU) and underrepresentation of studies from tropical regions . To address gaps:
- Prioritize trials in neglected tropical diseases (NTDs) like amebiasis in Latin America .
- Explore repurposing for non-infectious conditions (e.g., neuroprotection via autophagy modulation) using high-throughput screening .
- Collaborate with institutions in endemic regions to validate field efficacy .
Methodological Challenges and Solutions
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data .
- Mixed-effects models : Account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies .
- Meta-analysis : Pool data from heterogeneous trials using random-effects models to assess overall efficacy .
Q. How should researchers design studies to evaluate this compound’s potential in non-infectious diseases (e.g., neurodegenerative disorders)?
- Preclinical models : Use transgenic mice (e.g., Alzheimer’s disease models) to test neuroprotection via autophagy pathways .
- Biomarkers : Measure tau phosphorylation or Aβ clearance in cerebrospinal fluid .
- Dosing : Conduct PK studies to confirm blood-brain barrier penetration .
Data Reproducibility and Reporting Standards
Q. What criteria ensure reproducibility in this compound experiments?
- Detailed protocols : Specify solvent (e.g., DMSO concentration ≤0.1%), cell lines (ATCC-verified), and parasite strains .
- Raw data sharing : Deposit high-resolution microscopy (e.g., electron micrographs of parasite ultrastructure) in public repositories .
- Negative controls : Include untreated and vehicle-only groups to rule out solvent effects .
Q. How can researchers mitigate bias in clinical trials for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
